Spironolactone-D3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C24H32O4S |
|---|---|
分子量 |
419.6 g/mol |
IUPAC 名称 |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] 2,2,2-trideuterioethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i1D3 |
InChI 键 |
LXMSZDCAJNLERA-OFUZVNSWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |
规范 SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
纯度 |
99.9% by HPLC; >98% atom D |
同义词 |
7-Acetyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Spironolactone-D3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Spironolactone-D3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and methodologies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Spironolactone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₉D₃O₄S | [1][2] |
| Molecular Weight | Approximately 419.59 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (typical) | ≥95% (often >99% by HPLC) | [3] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [4] |
| Unlabeled CAS Number | 52-01-7 | [1][2] |
| Synonyms | (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone, SC-9420-d3 | [4] |
Chemical Structure
This compound possesses the same steroidal backbone as Spironolactone, with three deuterium atoms replacing three hydrogen atoms on the acetylthio group at the 7α position. This substitution does not significantly alter the chemical reactivity of the molecule but provides a crucial mass shift for analytical purposes.
Caption: Chemical structure of this compound highlighting the deuterated acetylthio group.
Experimental Protocols
The following sections detail the general methodologies for the synthesis and analytical characterization of this compound, based on established procedures for Spironolactone.
Synthesis
The synthesis of this compound is analogous to that of unlabeled Spironolactone, with the key difference being the use of a deuterated reagent. The common route involves the reaction of canrenone with a deuterated thioacetic acid.
A general synthetic procedure is as follows:
-
Reaction Setup: Canrenone and a deuterated thioacetic acid (or its salt, such as potassium thioacetate-d3) are dissolved in a suitable solvent, typically a lower alcohol like methanol or ethanol[5][6].
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 3 to 5 hours[6]. The reaction proceeds via a conjugate addition of the deuterated thioacetyl group to the dienone system of canrenone.
-
Crystallization and Isolation: After the reaction is complete, the mixture is cooled, often to 0°C or below, to induce crystallization of the this compound product. The crude product is then isolated by filtration[6].
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and acetone or methanol, to achieve high purity[6]. Activated carbon may be used for decolorization.
Caption: General synthesis pathway for this compound.
Analytical Characterization
The structural integrity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized this compound.
-
Typical System: An HPLC system equipped with a UV detector and a C18 reversed-phase column[7].
-
Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile or methanol is commonly used[7].
-
Detection: The eluent is monitored at a wavelength where Spironolactone absorbs, typically around 238-254 nm.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and the incorporation of deuterium atoms.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for the analysis of Spironolactone and its analogs[7][8].
-
Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), provides accurate mass measurement and structural information[8].
-
Sample Preparation: Samples are typically dissolved in a mixture of methanol and water for infusion or injection into the LC-MS system[8].
-
Data Acquisition: Full scan mass spectra are acquired to determine the mass-to-charge ratio (m/z) of the parent ion, and product ion scans (MS/MS) are used to characterize its fragmentation pattern[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and the specific location of the deuterium labels.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the acetylthio group will be absent, confirming the successful deuteration at this position. The remaining proton signals of the steroid core should be consistent with the structure of Spironolactone[9].
-
¹³C NMR: The ¹³C NMR spectrum can provide further confirmation of the overall carbon skeleton.
-
Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to dissolve the sample for NMR analysis[9].
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 6. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Spironolactone-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Spironolactone-D3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry. This document details the synthetic pathway, isotopic labeling strategy, and provides a generalized experimental protocol based on established synthetic routes for Spironolactone.
Introduction to Spironolactone and its Deuterated Analog
Spironolactone is a synthetic steroid that acts as a competitive aldosterone antagonist. It is widely used in the treatment of conditions such as heart failure, high blood pressure, and edema. The introduction of deuterium atoms into the Spironolactone molecule to create this compound provides a stable isotope-labeled internal standard essential for accurate bioanalytical quantification. The deuterium label offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer in mass spectrometry-based assays.
The formal chemical name for this compound is (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone. This nomenclature indicates that the three deuterium atoms are located on the methyl group of the acetylthio moiety at the 7α position.
Synthetic Approach and Isotopic Labeling Strategy
The synthesis of this compound follows the well-established synthetic route for unlabeled Spironolactone, with the key modification being the introduction of a deuterated reagent to achieve the desired isotopic labeling. The primary and most direct method for the synthesis of Spironolactone involves the addition of a thioacetyl group to the steroid precursor, canrenone.[1][2][3]
The core of the isotopic labeling strategy lies in the use of deuterated thioacetic acid (Thioacetic-d4 acid) in place of its non-deuterated counterpart. The reaction proceeds via a 1,6-conjugate addition of the deuterated thioacetate to the dienone system of canrenone.
The general synthetic transformation can be depicted as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of unlabeled Spironolactone.[1] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
Materials:
-
Canrenone
-
Thioacetic-d4 acid (CD3COSH)
-
Anhydrous Methanol or Ethanol
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Canrenone in an appropriate volume of anhydrous methanol or ethanol under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add a molar excess of Thioacetic-d4 acid. The exact molar ratio should be optimized, but typically ranges from 1.5 to 2.5 equivalents.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 3 to 5 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then typically washed with a cold solvent to remove any unreacted starting material and by-products.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetone) to yield the final product as a crystalline solid.
Characterization and Data
The successful synthesis and purity of this compound must be confirmed through various analytical techniques. Below is a summary of expected characterization data.
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Expected Value/Data |
| Molecular Formula | C₂₄H₂₉D₃O₄S[4] |
| Molecular Weight | 419.59 g/mol [4] |
| Appearance | White to off-white solid |
| Isotopic Purity | >95% (as determined by MS)[4] |
| Chemical Purity | >95% (as determined by HPLC)[4] |
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the incorporation of deuterium and determining the isotopic purity of this compound. In electrospray ionization (ESI) mass spectrometry, Spironolactone is known to be susceptible to in-source fragmentation, often losing the acetylthio group to form canrenone.[5] However, the molecular ion of this compound should be observable.
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z (Spironolactone) | Expected m/z (this compound) |
| [M+H]⁺ | 417.2094 | 420.2282 |
| [M+Na]⁺ | 439.1913 | 442.2101 |
| Fragment [M-CD₃COSH+H]⁺ | 341.2111 | 341.2111 |
The mass spectrum should show a clear shift of +3 m/z units for the molecular ions of this compound compared to unlabeled Spironolactone. The isotopic distribution pattern will also be distinct. The analysis of the relative intensities of the M, M+1, M+2, and M+3 peaks allows for the calculation of the isotopic purity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the synthesized compound and the specific location of the deuterium labeling.
-
¹H-NMR: In the ¹H-NMR spectrum of this compound, the characteristic singlet corresponding to the methyl protons of the acetyl group (typically around δ 2.0-2.1 ppm in unlabeled Spironolactone) will be absent or significantly reduced in intensity. The other proton signals of the steroid backbone should remain consistent with the spectrum of unlabeled Spironolactone.[7]
-
¹³C-NMR: In the ¹³C-NMR spectrum, the carbon signal of the deuterated methyl group will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding signal in the unlabeled compound. The carbonyl carbon of the acetyl group will also show a slight isotopic shift. The remaining carbon signals of the steroid core should be largely unaffected.[8]
The following diagram illustrates the logical workflow for the characterization of synthesized this compound.
Caption: Analytical workflow for this compound.
Conclusion
The synthesis of this compound is a crucial process for the development of robust bioanalytical methods for its parent drug, Spironolactone. The straightforward synthetic route, involving the reaction of canrenone with deuterated thioacetic acid, allows for the efficient and specific incorporation of the deuterium label. Careful execution of the synthesis and thorough analytical characterization are paramount to ensure the high chemical and isotopic purity required for its use as an internal standard in regulated drug development environments. This guide provides a foundational understanding for researchers and scientists involved in the synthesis and application of isotopically labeled compounds.
References
- 1. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 2. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbon-13 nuclear magnetic resonance studies of spironolactone and several related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Spironolactone as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of deuterated spironolactone as an internal standard in bioanalytical assays. This document details the rationale for its use, its physicochemical properties, and established experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of spironolactone and its metabolites.
Introduction to Deuterated Spironolactone as an Internal Standard
In quantitative bioanalytical methods, particularly those employing LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as deuterated spironolactone, is considered the gold standard. By incorporating stable isotopes like deuterium (²H or D), the molecular weight of the IS is increased without significantly altering its chemical and physical properties. This allows for its differentiation from the unlabeled analyte by the mass spectrometer while ensuring it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. Spironolactone-d6 and spironolactone-d7 are commonly used deuterated variants for these purposes.
Physicochemical Properties
Deuterated spironolactone shares the same fundamental chemical structure as spironolactone, with the only difference being the substitution of one or more hydrogen atoms with deuterium.
| Property | Value |
| Chemical Name | Spironolactone |
| Molecular Formula | C₂₄H₃₂O₄S |
| Molecular Weight | 416.57 g/mol |
| Deuterated Analogues | Spironolactone-d6, Spironolactone-d7 |
| Molecular Formula (d6) | C₂₄H₂₆D₆O₄S |
| Molecular Weight (d6) | 422.61 g/mol |
Mechanism of Action of Spironolactone
Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, it inhibits the action of aldosterone, a hormone that regulates sodium and potassium balance. This leads to increased excretion of sodium and water and retention of potassium. Spironolactone also exhibits antiandrogenic effects by competing for androgen receptors.
Mechanism of action of Spironolactone.
Experimental Protocols
Synthesis of Deuterated Spironolactone
A detailed, publicly available, step-by-step protocol for the synthesis of deuterated spironolactone (e.g., spironolactone-d6) is not readily found in the scientific literature. However, based on the known synthesis routes for spironolactone and general isotopic labeling techniques, a plausible approach would involve the use of deuterated reagents at a suitable step in the synthesis.
One common route to spironolactone involves the reaction of canrenone with a thioacetate source. To introduce a deuterium label on the acetyl group, deuterated thioacetic acid could be employed. Alternatively, deuterium atoms could be introduced at other positions on the steroid backbone by using deuterated starting materials or through hydrogen-deuterium exchange reactions under specific catalytic conditions. The synthesis would require careful purification and characterization by techniques such as mass spectrometry and NMR to confirm the location and extent of deuterium incorporation.
Bioanalytical Method for Spironolactone Quantification
The following protocol is a representative example of an LC-MS/MS method for the quantification of spironolactone in human plasma using a deuterated internal standard.
4.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., spironolactone-d6 in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene chloride, 8:2 v/v).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
4.2.2. Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% formic acid in water (e.g., 60:40 v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | Approximately 7 minutes |
4.2.3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Spironolactone) | m/z 341.2 → 107.2 |
| MRM Transition (Spironolactone-d6) | m/z 347.1 → 107.2 |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from various published LC-MS/MS methods for the analysis of spironolactone using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Linearity (r²) | Reference |
| Spironolactone | Spironolactone-d6 | Human Plasma | 0.5 - 150 | >0.99 | [1][2] |
| Spironolactone | Spironolactone-d7 | Human Plasma | 1.007 - 100.224 | Not Reported | |
| Spironolactone | Estazolam | Human Plasma | 2 - 300 | >0.99 | |
| Spironolactone | 17α-methyltestosterone | Corneal Tissue | 5 - 1000 | >0.99 | [3] |
Table 2: Precision and Accuracy
| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| Spironolactone | Spironolactone-d6 | Human Plasma | 1.5 | 6.00 | 10.51 | 105.08 | [1][2] |
| 75 | 0.89 | 1.20 | 96.90 | [1][2] | |||
| 120 | 2.11 | 2.54 | 97.99 | [1][2] | |||
| Spironolactone | Estazolam | Human Plasma | LLOQ | <10 | <10 | 85-115 | |
| MQC | <10 | <10 | 85-115 | ||||
| HQC | <10 | <10 | 85-115 |
Table 3: LLOQ and Recovery
| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Spironolactone | Spironolactone-d6 | Human Plasma | 0.5 | Not Reported | [1][2] |
| Spironolactone | Estazolam | Human Plasma | 2 | Not Reported | |
| Spironolactone | 17α-methyltestosterone | Corneal Tissue | 5 | Not Reported | [3] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.
Bioanalytical method workflow.
Conclusion
Deuterated spironolactone serves as an excellent internal standard for the accurate and precise quantification of spironolactone and its metabolites in various biological matrices. Its use in LC-MS/MS methods significantly improves the reliability of pharmacokinetic and other drug development studies by effectively compensating for analytical variability. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical assays for spironolactone.
References
The Role of Spironolactone-D3 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of Spironolactone-D3 as an internal standard in the quantitative bioanalysis of spironolactone. By leveraging the principles of isotope dilution mass spectrometry, this compound provides a robust and reliable method to ensure accuracy and precision in complex biological matrices. This document details the underlying principles, experimental workflows, and quantitative parameters essential for the successful implementation of this internal standard in regulated and research environments.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. The core of its mechanism lies in the principle of isotope dilution. This compound is chemically identical to the analyte, spironolactone, with the exception of having three deuterium atoms in place of three hydrogen atoms. This subtle mass difference is key to its function.
Ideally, a deuterated internal standard will exhibit the same physicochemical properties as the analyte, including extraction recovery, ionization efficiency in the mass spectrometer's source, and chromatographic retention time. By introducing a known concentration of this compound into a sample at the earliest stage of preparation, it effectively acts as a chemical mimic of the analyte. Any sample loss or variability that occurs during the analytical process—from extraction and handling to injection and ionization—will affect both the analyte and the internal standard to the same degree.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for precise and accurate quantification even in the presence of matrix effects or procedural inconsistencies.[2]
The following diagram illustrates the fundamental principle of using this compound as an internal standard.
References
Decoding the Spironolactone-D3 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Spironolactone-D3. Understanding the components of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate bioanalytical and pharmacokinetic studies.
Quantitative Data Summary
The quantitative data from a this compound Certificate of Analysis is summarized below. These values are crucial for assessing the suitability of the material for its intended research application.
| Parameter | Specification | Typical Value | Significance |
| Chemical Identity | |||
| Chemical Name | (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone | Conforms to Structure | Confirms the correct chemical entity. |
| CAS Number | Not always available for deuterated analogs | N/A | Unique identifier for the chemical substance. |
| Molecular Formula | C₂₄H₂₉D₃O₄S | C₂₄H₂₉D₃O₄S[1] | Defines the elemental composition of the molecule. |
| Molecular Weight | 419.59 g/mol | 419.59[1] | The mass of one mole of the substance. |
| Physical Properties | |||
| Appearance | White to off-white solid | White to off-white solid[1] | A basic physical description of the material. |
| Purity and Composition | |||
| Purity (by HPLC) | ≥98% | 99.82%[1] | Indicates the percentage of the desired compound in the material. |
| Isotopic Enrichment | ≥98% | 99%[1] | The percentage of molecules containing the deuterium label. |
| Confirmation of Structure | |||
| ¹H NMR Spectrum | Consistent with structure | Consistent with structure[1] | Confirms the molecular structure and the position of non-deuterated protons. |
| Mass Spectrum (MS) | Consistent with structure | Consistent with structure[1] | Confirms the molecular weight and fragmentation pattern. |
Experimental Protocols
The following sections detail the methodologies for the key analytical techniques cited in a this compound CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of this compound. A typical method involves a reversed-phase column to separate the analyte from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 4) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV detection at 240 nm.[1]
-
Temperature: 40°C.[1]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase. This solution is then diluted to a suitable concentration for analysis.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of this compound by the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of this compound, providing definitive evidence of its identity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Analysis Mode: Full scan mode to determine the molecular weight. The instrument detects the mass-to-charge ratio (m/z) of the ions. For this compound, a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is expected.
-
Sample Preparation: The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and infused directly into the mass spectrometer or injected into an LC-MS system.
-
Data Interpretation: The resulting mass spectrum is examined for a peak corresponding to the theoretical molecular weight of this compound (419.59 g/mol ). The presence of this peak confirms the identity of the compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of this compound. It provides information about the chemical environment of the hydrogen atoms in the molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample.
-
Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration, and multiplicity of the peaks in the spectrum are analyzed and compared to the expected spectrum for Spironolactone. The absence of a signal from the acetyl group protons confirms the successful deuteration at this position. The CoA statement "Consistent with structure" indicates that the observed spectrum matches the reference structure.[1]
Visualizations
The following diagrams illustrate the logical flow of a Certificate of Analysis and the typical workflows for the analytical techniques described.
Caption: Logical Structure of a Certificate of Analysis.
Caption: HPLC Purity Analysis Workflow.
Caption: Mass Spectrometry Identity Workflow.
Caption: NMR Structural Confirmation Workflow.
References
A Technical Guide to Commercial Sourcing and Application of Spironolactone-D3 for Research
This guide provides an in-depth overview of commercially available Spironolactone-D3, a deuterated analog of Spironolactone, for researchers, scientists, and drug development professionals. This compound is a critical tool for quantitative bioanalytical assays, serving as an ideal internal standard in mass spectrometry-based studies due to its similar chemical and physical properties to the parent drug, with a distinct mass-to-charge ratio.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from several prominent suppliers to facilitate comparison and selection.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |
| Cayman Chemical | SC-9420-d3 | ≥98% | Not Specified | C₂₄H₂₉D₃O₄S | 419.6 |
| ESS Chem Co. | ESS0196 | 99.9% by HPLC | 99% atom D | C₂₄H₂₉D₃O₄S | 419.57 |
| MedchemExpress | HY-15433S | Not Specified | Not Specified | C₂₄H₂₉D₃O₄S | 419.59 |
| TargetMol | T6593 | Not Specified | Not Specified | C₂₄H₂₉D₃O₄S | 419.59 |
| Simson Pharma | S410005 | Not Specified | Not Specified | C₂₄H₂₉D₃O₄S | 419.59 |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific data.
Experimental Protocol: Quantification of Spironolactone in Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative protocol for the determination of Spironolactone in a biological matrix, employing this compound as an internal standard to ensure accuracy and precision.
1. Materials and Reagents:
-
Spironolactone and this compound reference standards
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges
2. Standard Solution Preparation:
-
Prepare stock solutions of Spironolactone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Spironolactone by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Spironolactone: Q1/Q3 (e.g., m/z 417.2 -> 341.1)
-
This compound: Q1/Q3 (e.g., m/z 420.2 -> 344.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Spironolactone to this compound against the concentration of the calibration standards.
-
Determine the concentration of Spironolactone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships. The following sections provide Graphviz DOT scripts to generate such visualizations.
Experimental Workflow for Sample Analysis
This diagram illustrates the key steps involved in the quantification of Spironolactone in a biological sample using an internal standard and LC-MS/MS.
Caption: Workflow for LC-MS/MS quantification of Spironolactone.
Spironolactone Signaling Pathway
Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR), which is a key component of the renin-angiotensin-aldosterone system (RAAS). This diagram depicts the simplified signaling pathway.
Unveiling the Mass Shift: A Technical Guide to the Molecular Weight Difference Between Spironolactone and Spironolactone-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight difference between Spironolactone and its deuterated analogue, Spironolactone-D3. The incorporation of stable isotopes is a critical strategy in drug development, enabling more precise pharmacokinetic and metabolic studies. Understanding the fundamental physicochemical differences, such as molecular weight, is paramount for accurate experimental design and data interpretation.
Quantitative Data Summary
The primary distinction between Spironolactone and this compound lies in the isotopic substitution within the acetylthio moiety, leading to a predictable increase in molecular weight. The table below summarizes the key quantitative data for these two compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Composition |
| Spironolactone | C₂₄H₃₂O₄S | 416.57[1][2] | Natural isotopic abundance |
| This compound | C₂₄H₂₉D₃O₄S | 419.59[3][4] | 3 Deuterium atoms |
Structural and Isotopic Differences
This compound is a stable isotope-labeled version of Spironolactone where three hydrogen atoms on the acetyl group have been replaced by three deuterium atoms.[5] This substitution is specifically targeted to a metabolically stable position to prevent in-vivo exchange. The heavier isotope of hydrogen, deuterium (²H or D), possesses an additional neutron compared to protium (¹H), which accounts for the increase in the overall molecular mass of the molecule.
Caption: Structural difference in the acetylthio group.
Experimental Determination of Molecular Weight
The definitive method for determining the molecular weight of isotopically labeled compounds is mass spectrometry.[6][7][8][9] This technique offers high sensitivity and accuracy, allowing for the clear differentiation between the parent drug and its deuterated analogue.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the resolution of isotopic peaks.[8] The analysis of isotope-labeled compounds is often performed using high-sensitivity techniques like isotope ratio mass spectrometry (IRMS) and LC/MS/MS.[6]
Methodology:
-
Sample Preparation: Spironolactone and this compound standards are prepared in a suitable solvent, such as acetonitrile or methanol. For analysis in complex matrices (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically employed to isolate the analytes.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used to chromatographically separate the analytes from matrix components.
-
Ionization: As the analytes elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like Spironolactone.
-
Mass Analysis: The ionized molecules are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weights of Spironolactone and this compound are determined from the most abundant isotopic peaks.
Caption: General workflow for molecular weight determination.
Significance in Drug Development
The precise mass difference between Spironolactone and this compound is leveraged in quantitative bioanalysis. This compound serves as an ideal internal standard for LC-MS assays designed to measure Spironolactone concentrations in biological samples.[4] Since its chemical and physical properties are nearly identical to the unlabeled drug, it co-elutes and ionizes similarly, but is clearly distinguished by its mass in the mass spectrometer. This allows for accurate correction of any analyte loss during sample preparation and analysis, leading to highly reliable pharmacokinetic data.
References
- 1. scbt.com [scbt.com]
- 2. Spironolactone | Mineralocorticoid Receptors | Tocris Bioscience [tocris.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. metsol.com [metsol.com]
- 7. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
Understanding isotope effects in deuterated standards
An In-depth Technical Guide to Understanding Isotope Effects in Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Effects
In drug discovery and development, the use of deuterated compounds as internal standards for bioanalytical assays is a common practice. Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference is the origin of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes.
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. This effect is particularly significant in metabolic pathways mediated by cytochrome P450 (CYP) enzymes, where the initial step often involves the cleavage of a C-H bond.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the rate for the heavy isotopologue (kD):
KIE = kH / kD
A KIE greater than 1 indicates a normal isotope effect, where the reaction is slower for the deuterated compound. In drug metabolism, this can lead to significant alterations in pharmacokinetic profiles. For instance, if a drug is metabolized at a deuterated position, its rate of metabolism may decrease, leading to:
-
Increased plasma exposure (AUC)
-
Longer elimination half-life (t1/2)
-
Decreased clearance (CL)
-
Potential for altered metabolite profiles
These changes can have profound implications for the drug's efficacy and safety. The strategic placement of deuterium at metabolically labile sites, a technique known as "deuterium-reinforced" or "deuterated" drug design, is an emerging strategy to improve the pharmacokinetic properties of drug candidates.
Quantitative Analysis of Isotope Effects
The impact of deuteration on pharmacokinetic parameters is a critical consideration. The following table summarizes representative data from studies comparing the pharmacokinetics of deuterated and non-deuterated compounds.
Table 1: Comparison of Pharmacokinetic Parameters for Deuterated and Non-Deuterated Compounds
| Compound | Parameter | Non-Deuterated (H) | Deuterated (D) | Fold Change (D/H) | Reference |
| Drug A | Half-life (t1/2, h) | 2.5 | 7.8 | 3.1 | |
| Clearance (CL, mL/min/kg) | 15.2 | 5.1 | 0.34 | ||
| AUC (ng·h/mL) | 1250 | 3800 | 3.0 | ||
| Drug B | Intrinsic Clearance (CLint, µL/min/pmol CYP) | 88 | 22 | 0.25 | |
| In vitro t1/2 (min) | 15 | 60 | 4.0 |
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound in human liver microsomes.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock to the final working concentration in phosphate buffer.
-
Microsomal Incubation:
-
Pre-warm HLM and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound solution and HLM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Pharmacokinetic Study in Rodents
This protocol describes a basic pharmacokinetic study in rats to compare a deuterated and non-deuterated compound.
Materials:
-
Test compounds (deuterated and non-deuterated) formulated for intravenous (IV) and oral (PO) administration.
-
Sprague-Dawley rats (or other appropriate rodent model).
-
Cannulas for blood sampling (e.g., jugular vein cannulation).
-
Blood collection tubes (e.g., with anticoagulant).
-
LC-MS/MS system.
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions.
-
Divide the animals into groups for IV and PO administration of both the deuterated and non-deuterated compounds.
-
Administer the compounds at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and CL from the plasma concentration-time data.
-
Compare the parameters between the deuterated and non-deuterated compound groups.
-
Visualizing Isotope Effects and Workflows
The Kinetic Isotope Effect
The following diagram illustrates the fundamental principle of the kinetic isotope effect, showing the higher energy barrier for the cleavage of a C-D bond compared to a C-H bond.
Experimental Workflow for Metabolic Stability
This diagram outlines the key steps in an in vitro metabolic stability assay.
Impact of Deuteration on a Metabolic Pathway
This diagram illustrates how deuteration at a primary site of metabolism can shift metabolism to alternative pathways.
Conclusion
The substitution of hydrogen with deuterium can significantly alter the metabolic fate and pharmacokinetic properties of drug molecules. A thorough understanding of isotope effects is crucial for the rational design of deuterated drugs and for the accurate interpretation of bioanalytical data when using deuterated internal standards. The experimental protocols and data presented in this guide provide a framework for investigating and quantifying these effects in a drug development setting. The strategic application of deuteration holds promise for developing safer and more effective medicines.
Navigating the Solubility Landscape of Spironolactone-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Spironolactone-D3 in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages available information for Spironolactone as a close structural analog. The principles and methodologies outlined herein are directly applicable to determining the solubility of this compound.
Understanding this compound Solubility
This compound is the deuterated analog of Spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility profile of Spironolactone provides valuable insights.
Qualitative Solubility of Spironolactone
Spironolactone is generally described as being soluble in most organic solvents.[2][3] The following table summarizes the qualitative solubility of Spironolactone in a range of common organic solvents based on available literature.
| Organic Solvent | Qualitative Solubility Description |
| Chloroform | Freely soluble / Very soluble[4][5][6] |
| Benzene | Very soluble[4][6] |
| Ethyl Acetate | Soluble[3][4][6] |
| Ethanol | Soluble[3][4][5][6] |
| Methanol | Slightly soluble[3][4][5][6] |
| PEG 400 | High solubility[7] |
It is important to note that terms like "soluble" and "slightly soluble" are qualitative descriptions and the actual quantitative solubility can vary with factors such as temperature and the polymorphic form of the compound.[4]
Experimental Protocol for Solubility Determination
A standardized and reproducible protocol is essential for accurately determining the solubility of a compound. The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of APIs.[8][9]
Principle
An excess amount of the solid compound (this compound) is added to a specific organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or other agitation device with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology
-
Preparation: Accurately weigh an excess amount of this compound and place it into a sealed flask or vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the flask.
-
Equilibration: Place the sealed flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the samples.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[8] High-performance liquid chromatography is preferred over spectrophotometric methods as it can distinguish the analyte from potential impurities or degradants.[8]
-
Calculation: Calculate the solubility of this compound in the specific organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of a compound is not an intrinsic property but is influenced by several factors. The diagram below shows the logical relationship between these key factors.
Caption: Key factors influencing the solubility of a compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is sparse, the known solubility characteristics of Spironolactone provide a strong foundation for researchers and formulation scientists. By employing standardized experimental protocols, such as the shake-flask method, and considering the various factors that influence solubility, professionals in drug development can accurately determine the solubility of this compound for their specific applications. This knowledge is paramount for the successful design and development of effective pharmaceutical formulations.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Methodological & Application
Application Notes and Protocols for Spironolactone-D3 LC-MS/MS Method Development
This document provides a detailed guide for the quantitative analysis of spironolactone and its major active metabolite, canrenone, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Spironolactone-D3 as an internal standard.
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions. Accurate and sensitive quantification of spironolactone and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the simultaneous determination of spironolactone and canrenone in plasma samples.
Metabolic Pathway of Spironolactone
Spironolactone is extensively metabolized, with canrenone and 7α-thiomethylspironolactone being the primary active metabolites.[1] The metabolic conversion is a key aspect of its pharmacological activity.
Caption: Metabolic pathway of Spironolactone.
Experimental Protocols
This section details the procedures for sample preparation, LC-MS/MS analysis, and data acquisition.
Materials and Reagents
-
Spironolactone reference standard
-
This compound (internal standard, IS)
-
Canrenone reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Methyl tert-butyl ether
-
Methylene chloride
-
Human plasma (blank)
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.[2]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (methyl tert-butyl ether: methylene chloride, 80:20 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Cadenza CD-C18, 3.0 × 100 mm, 3 µm
-
Mobile Phase: 0.1% Formic acid in water: Methanol (30:70, v/v)
-
Flow Rate: 0.320 mL/min (gradient may be applied)
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
Mass Spectrometry
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow
The overall analytical process from sample receipt to data analysis is outlined below.
Caption: LC-MS/MS analytical workflow.
Method Validation Data
The developed method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Spironolactone | 0.5 - 150 | > 0.99 | 0.5 |
| Canrenone | 2 - 300 | > 0.99 | 2 |
Data compiled from multiple sources for illustrative purposes.[4]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Spironolactone | 1.5 (LQC) | 6.00 | 10.51 | 104.13 |
| 75 (MQC) | 0.89 | 1.20 | 97.99 | |
| 120 (HQC) | 1.94 | 2.55 | 96.90 | |
| Canrenone | 6 (LQC) | < 10 | < 10 | 85 - 115 |
| 150 (MQC) | < 10 | < 10 | 85 - 115 | |
| 240 (HQC) | < 10 | < 10 | 85 - 115 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from published literature.[4]
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Spironolactone | 0.4 | 87.4 - 112.1 |
| 5.0 | 87.4 - 112.1 | |
| Canrenone | 0.4 | 87.4 - 112.1 |
| 5.0 | 87.4 - 112.1 |
Recovery data from a similar method.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of spironolactone and its active metabolite canrenone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The method is suitable for application in pharmacokinetic and bioequivalence studies.
References
- 1. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Spironolactone using Spironolactone-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2][3] Accurate quantification of spironolactone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of spironolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Spironolactone-D3 as the internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle
The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, being chemically identical to spironolactone but with a different mass, co-elutes with the analyte and provides a reliable reference for quantification.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of spironolactone using a deuterated internal standard. These values are representative of what can be achieved with the described method and are compiled from various studies.[4][5][6]
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x or 1/x² |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | < 10% | < 10% | ± 15% |
| Medium QC | < 10% | < 10% | ± 15% |
| High QC | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols
Materials and Reagents
-
Spironolactone certified reference standard
-
This compound (Molecular Formula: C24H29D3O4S, Formula Weight: 419.6)[7][8]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone and this compound in methanol.
-
Spironolactone Working Standards: Serially dilute the spironolactone stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve the final concentration.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (this compound in methanol).
-
Add 130 µL of methanol to precipitate proteins.
-
Vortex the mixture for 2 minutes at 2050 rpm.
-
Centrifuge the samples at 27,500 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Spironolactone: m/z 417.2 -> 341.2this compound: m/z 420.2 -> 341.2 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 150 ms |
Note: The precursor ion for spironolactone is [M+H]+, with a molecular weight of 416.57 g/mol . The precursor ion for this compound is [M+H]+, with a molecular weight of 419.6 g/mol . The product ion m/z 341.2 corresponds to the loss of the thioacetyl group.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of spironolactone.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of quantification using an internal standard.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantitative analysis of spironolactone in human plasma using this compound as an internal standard. The protocol is straightforward, sensitive, and accurate, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is critical for achieving high-quality data in complex biological matrices.
References
- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. esschemco.com [esschemco.com]
- 8. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Spironolactone in Human Plasma using Spironolactone-D3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of spironolactone in human plasma samples using a stable isotope-labeled internal standard, Spironolactone-D3. The method utilizes a simple protein precipitation extraction procedure followed by analysis with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This robust and sensitive method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of spironolactone concentrations in a biological matrix.
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema. Accurate quantification of spironolactone in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. This document outlines a validated protocol for the determination of spironolactone in human plasma.
Experimental
Materials and Reagents
-
Spironolactone (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of spironolactone by dissolving the appropriate amount of the reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the appropriate amount in methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of spironolactone by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike the plasma with the corresponding spironolactone working standard solutions.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank. To the blank, add 50 µL of methanol.
-
Add 130 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex mix all tubes for 2 minutes at 2050 rpm.
-
Centrifuge the tubes at 27,500 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 analytical column (e.g., 3.0 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | Gradient flow (e.g., 180-320 µL/min) |
| Injection Volume | 5 µL |
| Column Temp. | 48°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Spironolactone: m/z 341.2 → 107.2 this compound: m/z 347.1 → 107.2 |
| Ion Source Temp. | 225°C |
| Nebulizer Gas | Nitrogen |
Results
The method was validated for linearity, sensitivity, accuracy, precision, and recovery. The following tables summarize the performance characteristics of the assay.
Calibration Curve
| Analyte | Concentration Range (ng/mL) | R² |
| Spironolactone | 0.5 - 150 | >0.99 |
Table 1: Linearity of the calibration curve for spironolactone in human plasma.
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |
| Low | 1.5 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |
| Mid | 75 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |
| High | 120 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |
Table 2: Intra-day and inter-day precision and accuracy for spironolactone QC samples in human plasma.
Recovery
The mean recovery for spironolactone from human plasma was found to be consistently high across different concentration levels.
Workflow Diagram
Caption: Workflow for Spironolactone Analysis in Plasma.
Spironolactone Metabolism
Spironolactone is extensively metabolized in the body. The major active metabolites are canrenone and 7α-thiomethylspironolactone. Understanding this metabolic pathway is important for interpreting pharmacokinetic data.
Caption: Metabolic Pathway of Spironolactone.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of spironolactone in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in research and drug development.
Application Note: Quantitative Analysis of Spironolactone and its Metabolites using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of spironolactone and its primary metabolites in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Spironolactone-D3, for accurate and precise quantification.
Introduction
Spironolactone is a synthetic steroidal drug that acts as a competitive antagonist of the mineralocorticoid receptor. It is widely used as a potassium-sparing diuretic and for the treatment of conditions like hypertension and heart failure. Upon administration, spironolactone is extensively metabolized in the liver, with canrenone, 7α-thiomethylspironolactone (7α-TMS), and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) being the major active metabolites.[1][2] Monitoring the levels of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. Gas chromatography-mass spectrometry offers a highly sensitive and specific method for the analysis of these steroid compounds, provided that appropriate sample preparation and derivatization are performed to ensure their volatility and thermal stability.[3]
Metabolic Pathway of Spironolactone
Spironolactone undergoes rapid and extensive metabolism. The primary metabolic pathways involve dethioacetylation to form canrenone and demethylation followed by S-methylation to produce 7α-thiomethylspironolactone. Further hydroxylation of 7α-TMS leads to the formation of 6β-OH-7α-TMS. An older study using GC-MS also identified 15α-hydroxycanrenone as a metabolite in human urine.[1]
Figure 1: Simplified metabolic pathway of spironolactone.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of spironolactone and its metabolites.
Materials and Reagents
-
Spironolactone, Canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone analytical standards
-
This compound (Internal Standard)
-
Beta-glucuronidase/sulfatase from Helix pomatia
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
All solvents and reagents should be of HPLC or GC-MS grade.
Sample Preparation
For accurate analysis of total metabolite concentrations in urine, an enzymatic hydrolysis step is required to cleave glucuronide and sulfate conjugates.
-
Enzymatic Hydrolysis (for urine samples):
-
To 1 mL of urine, add an appropriate volume of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 55-60°C for 2-3 hours.
-
Allow the sample to cool to room temperature before proceeding.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (hydrolyzed urine or plasma) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of the steroid analytes for GC-MS analysis. Silylation is a common and effective method.
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
Figure 2: General experimental workflow for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
For quantitative analysis, it is essential to monitor specific ions for each analyte and the internal standard. The table below provides the molecular weights and suggested m/z values for the trimethylsilyl (TMS) derivatives to be monitored in SIM mode.
| Compound | Molecular Weight (Da) | Derivative | Suggested Quantifier Ion (m/z) | Suggested Qualifier Ions (m/z) |
| Spironolactone | 416.6 | TMS | [To be determined empirically] | [To be determined empirically] |
| Canrenone | 340.5 | TMS | [To be determined empirically] | [To be determined empirically] |
| 7α-thiomethylspironolactone | 388.6 | TMS | [To be determined empirically] | [To be determined empirically] |
| 6β-OH-7α-thiomethylspironolactone | 404.6 | Di-TMS | [To be determined empirically] | [To be determined empirically] |
| This compound | 419.6 | TMS | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for the TMS derivatives should be confirmed by analyzing the derivatized standards in full scan mode to identify the most abundant and specific fragment ions.
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantification of spironolactone and its major metabolites in biological samples. The use of a deuterated internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling them to implement this analytical method in their laboratories. Further optimization of the GC-MS parameters may be necessary to achieve the best performance with specific instrumentation.
References
The Role of Spironolactone-D3 in the Precise Pharmacokinetic Assessment of Spironolactone
Application Notes and Protocols for Researchers
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist widely used in the treatment of conditions such as heart failure, hypertension, and edema. Due to its extensive and rapid metabolism, accurately quantifying spironolactone and its active metabolites is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Spironolactone-D3, is paramount for achieving the necessary precision and accuracy in these analyses, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies of spironolactone.
Spironolactone is rapidly and extensively metabolized in the liver to numerous metabolites, with canrenone and 7α-thiomethylspironolactone being two of the major pharmacologically active metabolites.[1][2] Unchanged spironolactone can also be detected in serum.[2] The metabolites are primarily excreted in the urine and secondarily in bile.[3]
Experimental Protocols
The following protocols are based on established methodologies for the quantification of spironolactone and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.
I. Plasma Sample Preparation
This protocol details a protein precipitation method for the extraction of spironolactone and its metabolites from plasma samples.[1]
Materials:
-
Human plasma samples (stored at -70°C)
-
This compound internal standard (IS) solution in methanol
-
Methanol (LC-MS grade)
-
Polypropylene microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw plasma samples, calibrators, and quality control samples at room temperature.
-
Once thawed, vortex the samples to ensure homogeneity.
-
Pipette 50 µL of the plasma sample into a 2 mL polypropylene microcentrifuge tube.
-
Add 130 µL of methanol to the tube.
-
Add 50 µL of the this compound internal standard solution in methanol.
-
Vortex the mixture for 2 minutes at 2050 rpm.
-
Centrifuge the samples for 5 minutes at 27,500 × g and 4°C.
-
Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of spironolactone and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium fluoride) is typically employed.[1][4]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[4]
-
Injection Volume: A small injection volume, such as 3 µL, is common.[4]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35°C.[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the analytes and the internal standard. The specific precursor-to-product ion transitions for spironolactone, its metabolites, and this compound need to be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard allows for the accurate determination of pharmacokinetic parameters. The following tables summarize key pharmacokinetic data for spironolactone and its major metabolite, canrenone, from various studies.
Table 1: Pharmacokinetic Parameters of Spironolactone
| Parameter | Value | Conditions | Reference |
| Cmax | 80 ± 20 ng/mL | 100 mg multiple dose for 15 days | |
| Tmax | 2.6 ± 1.5 h | 100 mg multiple dose for 15 days | |
| Half-life (t½) | 1.4 ± 0.5 h | 100 mg multiple dose for 15 days | |
| Apparent Clearance | 47.7 (11.9–138.1) L/h | 1 mg/kg single dose in infants | [6] |
| Terminal Elimination Half-life | 9.04 hours | Steady state in patients with cirrhotic ascites | [7] |
Table 2: Pharmacokinetic Parameters of Canrenone (a major active metabolite of Spironolactone)
| Parameter | Value | Conditions | Reference |
| Cmax | 181 ± 39 ng/mL | 100 mg multiple dose for 15 days | |
| Tmax | 4.3 ± 1.4 h | 100 mg multiple dose for 15 days | |
| Half-life (t½) | 16.5 ± 6.3 h | 100 mg multiple dose for 15 days | |
| Apparent Clearance | 1.0 (0.2–5.9) L/h | 1 mg/kg single dose in infants | [6] |
| Terminal Elimination Half-life | 57.8 hours | Steady state in patients with cirrhotic ascites | [7] |
| Mean Recovery from Plasma | 83.7% at 15.0 ng/mL, 80.4% at 300.0 ng/mL | Bioequivalence study | [8] |
Table 3: Bioequivalence Study Data for Canrenone (Test vs. Reference Formulation)
| Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | 90% Confidence Interval of Ratio | Reference |
| Cmax | - | - | 89.7-113.8% (fasting), 87.7-102.3% (fed) | [9] |
| AUC0-tlast | - | - | 93.9-103.3% (fasting), 95.1-99.5% (fed) | [9] |
| AUC0-∞ | - | - | 90.0-103.0% (fasting), 94.1-98.9% (fed) | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical workflow for the analysis of spironolactone and its metabolites in plasma samples using this compound as an internal standard.
Metabolic Pathway of Spironolactone
This diagram illustrates the primary metabolic conversion of spironolactone to its major active metabolites.
References
- 1. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetic properties and bioequivalence of spironolactone tablets in fasting and fed healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Spironolactone using Spironolactone-D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. The use of a stable isotope-labeled internal standard, Spironolactone-D3, is highlighted as a robust method for accurate quantification in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Spironolactone and Therapeutic Drug Monitoring
Spironolactone is a widely prescribed medication for conditions such as heart failure, hypertension, and edema.[1] It undergoes extensive and rapid metabolism in the body, leading to several active metabolites, including canrenone and 7α-thiomethylspironolactone. The significant inter-individual variability in pharmacokinetics necessitates therapeutic drug monitoring to optimize dosage, ensure efficacy, and minimize adverse effects like hyperkalemia.[1][2] TDM involves measuring drug concentrations in a patient's bloodstream at specific times to maintain levels within a target therapeutic range.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. This compound has nearly identical chemical and physical properties to spironolactone, ensuring similar behavior during sample preparation and analysis. Its different mass allows for separate detection by a mass spectrometer, enabling precise correction for any sample loss or matrix effects.
Principle of Spironolactone Quantification using this compound and LC-MS/MS
The quantification of spironolactone in biological samples, typically plasma, is achieved by LC-MS/MS. This technique offers high sensitivity and specificity. The method involves adding a known amount of this compound to the plasma sample before any processing steps. The sample is then prepared to remove proteins and other interfering substances. The prepared sample is injected into a high-performance liquid chromatography (HPLC) system, which separates spironolactone and its metabolites from other components in the sample. The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and fragments them. Specific fragments of both spironolactone and this compound are monitored. The concentration of spironolactone in the original sample is determined by comparing the ratio of the signal from spironolactone to the signal from the known concentration of this compound.[4]
Experimental Protocols
This section provides a detailed protocol for the quantification of spironolactone in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[4]
Materials and Reagents
-
Spironolactone (Reference Standard)
-
This compound (Internal Standard)[4]
-
Methanol (LC-MS grade)[4]
-
Water (LC-MS grade, purified to 18.2 MΩ·cm)[4]
-
Human Plasma (blank)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of spironolactone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the spironolactone primary stock solution in methanol to create working standards at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution in methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the spironolactone working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 150 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
-
Thaw plasma samples, calibrators, and quality control samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 50 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL in methanol) to each tube.
-
Add 130 µL of methanol to each tube for protein precipitation.
-
Vortex the mixture for 2 minutes at 2050 rpm.
-
Centrifuge the samples for 5 minutes at 27,500 x g and 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
This compound: m/z 344.2 → 107.2 (Note: The precursor ion mass is increased by 3 due to the deuterium atoms. The fragment ion may be the same if the deuterium atoms are not in the fragmented portion of the molecule.)
-
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for spironolactone quantification using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Spironolactone | 0.5 - 150 | > 0.99 | 0.53[4] |
| Canrenone | 0.5 - 150 | > 0.99 | 0.55[4] |
| 7α-thiomethylspironolactone | 0.5 - 150 | > 0.99 | 0.52[4] |
Table 2: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Spironolactone | Low (1.5) | < 6.0 | < 10.5 | 97.0 - 105.1 |
| Medium (50) | < 5.0 | < 8.0 | 98.0 - 104.0 | |
| High (120) | < 4.0 | < 7.0 | 99.0 - 103.0 |
(Data in Table 2 is representative and synthesized from typical validation results reported in the literature, such as those found in references.)
Visualizations
Metabolic Pathway of Spironolactone
References
- 1. The adequacy of laboratory monitoring in patients treated with spironolactone for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for Spironolactone-D3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Spironolactone-D3 for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a combined Protein Precipitation and Solid-Phase Extraction (SPE) approach.
Summary of Quantitative Data
The following table summarizes the quantitative data from various validated methods for Spironolactone analysis. This data can be used to compare the performance of different sample preparation techniques.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (MTBE/MC) | Protein Precipitation + SPE | Reference |
| Linearity Range | 25-1000 ng/mL | 0.5-150 ng/mL | 30-1000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL (for Canrenone) | 0.5 ng/mL | 28 ng/mL | [1] |
| Intra-day Precision (%RSD) | Not Specified | 0.89-6.00% | Not Specified | |
| Inter-day Precision (%RSD) | Not Specified | 1.20-10.51% | Not Specified | |
| Accuracy (Intra-day) | Not Specified | 96.90-105.08% | Not Specified | |
| Accuracy (Inter-day) | Not Specified | 97.99-104.13% | Not Specified | |
| Recovery | >85% (from skin layers) | Not Specified | Not Specified |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[2] Methanol is a common solvent used for this purpose.[3]
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add a specific volume of cold methanol (e.g., 80 µL of pre-chilled HPLC-grade methanol to 20 µL of serum).[4]
-
Vortex mix the tube for 10 seconds to ensure thorough mixing and protein precipitation.[3]
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.[4]
-
Centrifuge the tube at 14,000 RCF for 10 minutes at 4°C.[3][4]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[4]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that provides a cleaner sample extract compared to protein precipitation, though it is more labor-intensive.
Protocol:
-
Use a one-step liquid-liquid extraction with a solvent mixture of methyl tert-butyl ether (MTBE) and methylene chloride (MC) in an 8:2 (v/v) ratio.
-
To a known volume of plasma, add the extraction solvent.
-
Vortex the mixture to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing this compound to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This two-step method combines the simplicity of protein precipitation with the high purity of solid-phase extraction, making it suitable for complex matrices or when low detection limits are required.[1]
Protocol:
Step 1: Protein Precipitation
-
To 200 µL of plasma, add a suitable protein precipitating agent (e.g., methanol or acetonitrile).[1]
-
Vortex and centrifuge as described in the Protein Precipitation protocol.
-
Collect the supernatant for the SPE step.
Step 2: Solid-Phase Extraction
-
Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spironolactone-D3 Internal Standard Spiking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Spironolactone-D3 as an internal standard (IS) in the quantitative analysis of spironolactone in biological matrices, particularly human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Spironolactone is a potassium-sparing diuretic that is extensively metabolized in the body. Accurate quantification of spironolactone and its metabolites is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document outlines the preparation of a this compound spiking solution and its application in a typical bioanalytical workflow.
Quantitative Data Summary
The following tables summarize typical concentrations used in the analysis of spironolactone in human plasma.
Table 1: Typical Calibration Curve Concentrations for Spironolactone in Human Plasma
| Calibration Level | Concentration (ng/mL) |
| LLOQ | 0.5 - 2.0 |
| Low QC | 1.5 - 6.0 |
| Mid QC | 50 - 100 |
| High QC | 120 - 250 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Recommended Concentrations for this compound Internal Standard
| Solution Type | Concentration | Purpose |
| Stock Solution | 100 µg/mL | Initial concentrated solution for further dilutions. |
| Working Solution | 100 ng/mL | Intermediate solution for spiking into samples. |
| Final Concentration in Sample | 5 - 10 ng/mL | Target concentration in the final extracted sample for analysis. |
Experimental Protocols
Preparation of this compound Internal Standard Solutions
3.1.1. Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
3.1.2. Protocol for 100 µg/mL Stock Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the weighed standard in a 10 mL volumetric flask with methanol.
-
Vortex the solution until the standard is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed container.
3.1.3. Protocol for 100 ng/mL Working Solution:
-
Perform a serial dilution of the 100 µg/mL stock solution.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
This working solution is now ready for spiking into plasma samples. Store at 2-8°C when not in use and prepare fresh as needed for each analytical run.
Sample Preparation using Protein Precipitation
This protocol is suitable for the rapid analysis of a large number of samples.
3.2.1. Materials:
-
Human plasma samples (and blank plasma for calibration standards and QCs)
-
This compound working solution (100 ng/mL)
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
3.2.2. Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound working solution to each tube (except for double blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Plasma Sample Preparation and Analysis.
This detailed guide provides a robust starting point for researchers developing and validating methods for the quantification of spironolactone. The provided concentrations and protocols are based on established methodologies and can be adapted and optimized for specific instrumentation and study requirements.
Application Note: High-Throughput Analysis of Spironolactone and its Metabolites in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
[For Research Use Only]
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of spironolactone and its active metabolites, canrenone and 7α-thiomethylspironolactone, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Spironolactone-D3, is employed. The straightforward protein precipitation-based sample preparation protocol and rapid chromatographic separation make this method ideal for high-throughput clinical and preclinical pharmacokinetic studies.
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions. It is rapidly and extensively metabolized in the body to several active metabolites, primarily canrenone and 7α-thiomethylspironolactone, which contribute significantly to its therapeutic effects.[1] Accurate and simultaneous measurement of spironolactone and its metabolites is crucial for pharmacokinetic and toxicokinetic assessments.
A significant analytical challenge in the bioanalysis of spironolactone is its in-source fragmentation to canrenone during electrospray ionization (ESI), which can lead to inaccurate quantification if the two are not chromatographically resolved.[2][3] This method overcomes this challenge through efficient chromatographic separation. The use of a deuterated internal standard, this compound, provides reliable quantification by compensating for matrix effects and variations in sample processing.
Experimental Protocol
Materials and Reagents
-
Spironolactone, Canrenone, and 7α-thiomethylspironolactone reference standards
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4][5]
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol. Isocratic elution with 60% B.[4][5][6]
-
Injection Volume: 10 µL
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometric Parameters and Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) |
| Spironolactone | 417.2 | 341.2 | 150 | 25 | 0.5 | 0.5 - 500 |
| Canrenone | 341.2 | 107.2 | 150 | 30 | 0.2 | 0.2 - 500 |
| 7α-thiomethylspironolactone | 389.2 | 341.2 | 150 | 28 | 1.0 | 1.0 - 500 |
| This compound | 420.2 | 344.2 | 150 | 25 | - | - |
Note: The specific MRM transitions and collision energies may require optimization based on the instrument used. LLOQ and linearity ranges are representative and may vary.[7][8]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of spironolactone and its metabolites.
Signaling Pathway (Metabolic Pathway)
Caption: Major metabolic pathways of spironolactone.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of spironolactone and its major active metabolites in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and drug development applications. The simple sample preparation and rapid analysis time contribute to its efficiency in processing large numbers of samples.
References
- 1. scispace.com [scispace.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Spironolactone-d3 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of Spironolactone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding in-source fragmentation and other common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation is the breakdown of an analyte that occurs within the ionization source of a mass spectrometer before mass analysis. For spironolactone and its deuterated internal standard, this compound, this is a significant issue because they can lose a specific functional group, leading to the formation of a fragment ion that is isobaric with the protonated molecule of its metabolite, canrenone.[1] This makes it impossible to distinguish between this compound and any potential canrenone-d3 metabolite based solely on mass-to-charge ratio, necessitating robust chromatographic separation.[1]
Q2: What are the common fragment ions observed for Spironolactone?
A2: During electrospray ionization (ESI), spironolactone readily undergoes the loss of the thioacetyl group, resulting in the formation of canrenone. The common ion observed for both spironolactone and canrenone in mass spectrometry is at an m/z of 341.1.[2][3] For spironolactone, a parent ion can also be observed.[3]
Q3: How can in-source fragmentation of this compound be minimized or eliminated?
A3: There are two primary strategies to address the in-source fragmentation of this compound:
-
Derivatization: Chemical derivatization of the spironolactone molecule can prevent in-source fragmentation. One effective method is derivatization with Girard's reagent P (GP), which has been shown to eliminate in-source fragmentation and improve the signal response of spironolactone and its metabolites.[1][4][5]
-
Optimization of Mass Spectrometer Source Conditions: While complete elimination might be difficult, optimizing source parameters such as cone voltage or fragmentor voltage can help to minimize the extent of in-source fragmentation. Softer ionization conditions are generally preferred.
Q4: What are the key considerations for developing an LC-MS/MS method for this compound?
A4: A successful LC-MS/MS method for this compound requires:
-
Chromatographic Separation: Baseline separation of this compound from canrenone-d3 (if present) and other metabolites is crucial due to the in-source fragmentation issue.[1]
-
Sensitive Detection: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Signal Enhancement: The use of mobile phase additives like ammonium fluoride can significantly enhance the signal intensity of spironolactone and its metabolites in positive ionization mode.[6]
-
Internal Standard: this compound is commonly used as an internal standard for the quantification of spironolactone.[6]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape for this compound | Inadequate chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is appropriate for steroidal compounds (e.g., C18). |
| High background noise or interfering peaks | Matrix effects from the sample (e.g., plasma). | Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.[7] Also, check for contaminants in the LC-MS system. |
| Inconsistent or low signal intensity for this compound | Suboptimal ionization or fragmentation parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[3] Consider using signal-enhancing additives like ammonium fluoride in the mobile phase.[6] |
| This compound peak detected at the retention time of Canrenone | In-source fragmentation of this compound. | Confirm chromatographic separation of spironolactone and canrenone standards. If separation is good, this indicates in-source fragmentation. Mitigate by using derivatization or by optimizing source conditions for softer ionization.[1][4][5] |
| Degradation of this compound during sample preparation or storage | Instability of the analyte under certain conditions. | Spironolactone is known to degrade in basic and acidic conditions.[8][9] Ensure that sample processing and storage conditions are neutral and at an appropriate temperature to maintain stability. |
Experimental Protocols
Sample Preparation for Spironolactone Analysis in Plasma
This protocol is based on a protein precipitation method commonly used for the analysis of spironolactone in plasma samples.[6]
-
Thaw Samples: Allow plasma samples, calibrators, and quality control samples to thaw at room temperature.
-
Aliquoting: Transfer 50 µL of plasma into a clean polypropylene microcentrifuge tube.
-
Protein Precipitation:
-
Add 130 µL of methanol to the plasma sample.
-
Add 50 µL of the internal standard solution (this compound in methanol).
-
-
Vortexing: Vortex the samples for 2 minutes at 2050 rpm to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples for 5 minutes at 27,500 x g and 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method for Spironolactone and Canrenone
The following is a representative LC-MS/MS method for the simultaneous determination of spironolactone and canrenone.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[11] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Spironolactone and Canrenone:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spironolactone | 417.2 | 341.1 |
| Canrenone | 341.2 | 107.1 |
| This compound | 420.2 | 341.1 |
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. It is essential to optimize these transitions on your specific mass spectrometer.
Visualizations
Caption: In-source fragmentation of this compound.
Caption: Analytical workflow for this compound.
References
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revistas.usp.br [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ageps.aphp.fr [ageps.aphp.fr]
- 9. ajptonline.com [ajptonline.com]
- 10. tsijournals.com [tsijournals.com]
- 11. scielo.br [scielo.br]
Overcoming matrix effects with Spironolactone-D3 in urine samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the LC-MS/MS analysis of spironolactone in urine samples using Spironolactone-d3 as an internal standard. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of spironolactone in urine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as spironolactone, due to the presence of co-eluting, unseen substances from the sample matrix.[1] In urine, these interfering components can include salts, urea, creatinine, and various metabolites.[2][3] This can lead to either a suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][4] For example, if the matrix suppresses the ionization of spironolactone more than its internal standard, it can lead to an overestimation of the concentration.
Q2: Why is this compound recommended as an internal standard for this analysis?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS/MS analysis.[5] This is because its physicochemical properties are nearly identical to the analyte (spironolactone).[1] Consequently, this compound co-elutes with spironolactone and experiences similar degrees of ion suppression or enhancement, and similar losses during sample preparation.[1][5] By using the ratio of the analyte signal to the internal standard signal for quantification, variability due to matrix effects can be effectively compensated, leading to more accurate and precise results.[1][6]
Q3: What are the most common causes of poor results when using this compound to correct for matrix effects in urine?
A3: Even with a SIL internal standard, issues can arise. Common causes include:
-
Extreme Matrix Effects: In highly concentrated or unusual urine samples, the matrix components can be so abundant that they cause significant and non-linear ion suppression, which may not be fully corrected by the internal standard.[3]
-
Chromatographic Separation: If spironolactone and this compound do not perfectly co-elute, they may be affected differently by matrix components eluting at slightly different times.[7]
-
Sample Preparation Inconsistencies: Inefficient or inconsistent extraction can lead to variable matrix loads between samples, potentially overwhelming the corrective capacity of the internal standard.
-
Contamination: Contamination in the LC-MS system can contribute to background noise and interfere with the detection of both the analyte and the internal standard.
Q4: How can I assess the presence and extent of matrix effects in my urine samples?
A4: The presence of matrix effects should be evaluated during method development and validation.[8] Two common methods are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of spironolactone solution is introduced into the mobile phase after the analytical column.[9] An injection of a blank urine extract will show a dip or peak in the spironolactone signal if matrix components are causing ion suppression or enhancement at that retention time.[9]
-
Post-Extraction Spike Analysis: This is a quantitative approach. The response of spironolactone spiked into a pre-extracted blank urine sample is compared to the response of spironolactone in a clean solvent.[2][4] A significant difference between the two indicates the presence of matrix effects.[2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| High variability in results between different urine samples | Urine is a highly variable matrix (differences in pH, specific gravity, metabolite concentrations), leading to inconsistent matrix effects.[3][9] | • Ensure a robust sample preparation method like Solid Phase Extraction (SPE) to remove a broad range of interferences.• Confirm that this compound is added to every sample, calibrator, and QC at the very beginning of the sample preparation process.[1]• Normalize urine samples by creatinine concentration to account for dilution differences. |
| Poor peak shape (tailing, splitting) for both spironolactone and this compound | Co-eluting matrix components can interfere with the chromatography.[10] Contamination of the column or guard column. | • Optimize the chromatographic gradient to better separate spironolactone from interfering matrix components.• Implement a more rigorous sample clean-up procedure (e.g., SPE).• Flush the column or replace the guard column.[11] |
| Low signal intensity for spironolactone, even at higher concentrations | Significant ion suppression is occurring.[2] This can be due to a particularly "dirty" urine sample or inadequate sample cleanup. | • Dilute the urine sample before extraction to reduce the concentration of matrix components.[12][13]• Optimize the sample preparation method (e.g., test different SPE sorbents or liquid-liquid extraction conditions) to better remove interfering substances.[4][9] |
| Inconsistent internal standard (this compound) response across a batch | Inconsistent sample preparation leading to variable recovery of the internal standard. Pipetting errors when adding the internal standard. | • Review and standardize the sample preparation workflow to ensure consistency.• Verify the calibration and performance of pipettes used for adding the internal standard. |
| Analyte concentration is overestimated | The matrix may be suppressing the signal of the internal standard (this compound) more than the analyte (spironolactone).[6] | • This is less common with a SIL-IS but can happen with extreme matrix effects. Improve sample clean-up to reduce the overall matrix load.• Evaluate the matrix effect on both the analyte and the internal standard independently to confirm this phenomenon. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the impact of the urine matrix on the ionization of spironolactone.
Materials:
-
Blank human urine (pooled from at least 6 different sources, confirmed to be negative for spironolactone).
-
Spironolactone and this compound stock solutions.
-
Your validated sample preparation reagents and consumables (e.g., SPE cartridges, solvents).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Analyte in Solvent):
-
Prepare a solution of spironolactone at a known concentration (e.g., a mid-level QC) in the final reconstitution solvent used in your analytical method.
-
-
Prepare Sample Set B (Analyte in Extracted Matrix):
-
Process at least six different blank urine samples through your entire sample preparation procedure (e.g., hydrolysis, SPE, evaporation).
-
In the final step, reconstitute the dried extracts with the same spironolactone solution prepared for Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak area for spironolactone.
-
-
Calculation:
-
The Matrix Factor (MF) is calculated as follows:
-
MF = (Mean Peak Area of Spironolactone in Set B) / (Mean Peak Area of Spironolactone in Set A)
-
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Protocol 2: Solid Phase Extraction (SPE) for Urine Sample Clean-up
Objective: To reduce matrix interferences from urine samples prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges.
-
Methanol, water (LC-MS grade).
-
Urine sample.
-
This compound internal standard solution.
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine at >3000 x g for 10 minutes to pellet particulates.[14]
-
To 1 mL of the urine supernatant, add the this compound internal standard.
-
If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) at this stage.[9]
-
-
SPE Cartridge Conditioning:
-
Sequentially pass 2 mL of methanol and then 2 mL of water through the C18 SPE cartridge.[9] Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the spironolactone and this compound from the cartridge with 2 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]
-
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for Spironolactone in Urine
| Parameter | Urine Lot 1 | Urine Lot 2 | Urine Lot 3 | Urine Lot 4 | Urine Lot 5 | Urine Lot 6 | Mean | %RSD |
| Matrix Factor (MF) | 0.78 | 0.85 | 0.72 | 0.91 | 0.81 | 0.75 | 0.80 | 8.2% |
| Recovery (%) | 92.5 | 95.1 | 90.3 | 96.2 | 93.8 | 91.5 | 93.2 | 2.5% |
| IS-Normalized MF | 0.98 | 1.02 | 0.97 | 1.01 | 0.99 | 0.98 | 0.99 | 2.1% |
This table presents example data. Actual results will vary based on the specific method and urine samples.
Table 2: Comparison of Sample Preparation Techniques for Spironolactone Analysis in Urine
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Dilute-and-Shoot | Sample is simply diluted with solvent before injection.[12] | Fast, simple, and inexpensive. | Minimal removal of matrix components, leading to significant matrix effects.[3] Can contaminate the LC-MS system over time. |
| Liquid-Liquid Extraction (LLE) | Partitioning of spironolactone between the aqueous urine sample and an immiscible organic solvent.[4] | Relatively simple and can provide a clean extract. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid Phase Extraction (SPE) | Spironolactone is retained on a solid sorbent while interferences are washed away.[4][9] | Provides excellent sample clean-up, leading to reduced matrix effects.[2] Can be automated. | More expensive and time-consuming than dilute-and-shoot. Method development can be complex. |
Visualizations
Caption: Experimental workflow for spironolactone analysis in urine.
Caption: Overcoming matrix effects with a SIL internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Sample preparation development and matrix effects evaluation for multianalyte determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spironolactone-D3 LC-MS Signal Intensity Technical Support Center
Welcome to the technical support center for optimizing Spironolactone-D3 signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guide: Low this compound Signal Intensity
Low signal intensity for this compound can be a significant hurdle in achieving desired sensitivity and accurate quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My this compound signal is weak or undetectable. What are the initial troubleshooting steps?
Answer:
A weak or absent signal for this compound is a common issue often related to its inherent chemical properties and interaction with the LC-MS system. Spironolactone is known for its poor ionization efficiency and susceptibility to in-source fragmentation.[1][2]
Here is a workflow to systematically troubleshoot the problem:
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Verify System Suitability: Before analyzing your samples, ensure the LC-MS system is performing optimally. Inject a known standard of a well-behaving compound to check for expected retention time, peak shape, and signal intensity.
-
Check Standard Preparation: Confirm the concentration and stability of your this compound stock and working solutions. Spironolactone can be unstable in certain conditions.[3]
-
Review Ionization Source Parameters: The electrospray ionization (ESI) source settings are critical. Spironolactone often shows a weak protonated molecule signal ([M+H]+) and a prominent in-source fragment at m/z 341.2.[1] Focus on optimizing parameters to favor the formation of the desired ion.
-
Assess Mobile Phase Composition: The mobile phase can dramatically impact ionization efficiency. The addition of specific modifiers can significantly boost the signal.
-
Evaluate Sample Preparation: In biological matrices like plasma, ion suppression is a major cause of low signal intensity.[4] Your sample preparation method should effectively remove interfering components.
-
Consider Advanced Strategies: If the above steps do not yield sufficient signal, more advanced techniques like chemical derivatization may be necessary.
Frequently Asked Questions (FAQs)
General
Q1: Why is Spironolactone difficult to analyze by LC-MS?
A1: The main challenges in analyzing Spironolactone by LC-MS are its tendency to undergo in-source fragmentation and its relatively poor ionization efficiency with electrospray ionization.[1][2] During ionization, it can lose its 7α-acetylthio group, leading to the formation of a fragment ion that is isobaric with its metabolite, canrenone.[1][3] This makes chromatographic separation essential for distinguishing between the two compounds.[1][3]
Method Development & Optimization
Q2: Which ionization mode is best for this compound?
A2: Positive ion mode electrospray ionization (ESI) is commonly used for the analysis of Spironolactone and its analogs.[5][6] However, due to its propensity for in-source fragmentation, monitoring the sodiated adduct or specific fragment ions is often more reliable than targeting the protonated molecule.[1] Atmospheric Pressure Chemical Ionization (APCI) has also been successfully used.[7][8]
Q3: How can I improve the signal intensity of this compound using mobile phase additives?
A3: The use of mobile phase additives can significantly enhance the signal. Adding ammonium fluoride (NH₄F) has been shown to increase the signal intensity by approximately 70-fold in plasma samples.[3][9][10][11] Formic acid (0.1%) is also a commonly used additive to improve peak shape and ionization.[5][6]
Quantitative Impact of Mobile Phase Additives
| Additive | Matrix | Signal Enhancement | Reference |
| Ammonium Fluoride (NH₄F) | Plasma | ~70-fold increase | [3][9][10][11] |
| 0.1% Formic Acid | Water/Methanol | Standard practice for improved ionization | [6][12] |
Q4: What are the recommended ESI source parameters for this compound?
A4: Optimal ESI source parameters can vary between instruments. However, a systematic approach to optimization is crucial. This involves varying parameters one at a time while monitoring the signal intensity of a standard solution.
Typical ESI Parameters for Optimization
| Parameter | Typical Range (Positive Mode) | Impact on Signal |
| Capillary Voltage | 3 - 5 kV | Too low leads to poor ionization; too high can cause fragmentation.[13] |
| Nebulizer Gas Pressure | 30 - 80 psi | Affects droplet size and desolvation.[14] |
| Drying Gas Flow Rate | 20 - 60 L/min | Influences solvent evaporation.[14] |
| Drying Gas Temperature | 100 - 350 °C | Aids in desolvation but excessive heat can cause degradation.[14][15] |
| Sheath Gas Flow | Arbitrary Units | Helps to focus the electrospray plume. |
Experimental Protocol: ESI Source Optimization
-
Prepare a standard solution of this compound at a concentration that gives a low but detectable signal with your current method.
-
Infuse the solution directly into the mass spectrometer or make repeated injections via the LC system.
-
Vary one parameter at a time (e.g., capillary voltage) across its operational range while keeping others constant.
-
Record the signal intensity at each step.
-
Plot the signal intensity against the parameter value to determine the optimum setting.
-
Repeat for all other relevant source parameters.
Q5: What MRM transitions are typically used for this compound?
A5: Due to in-source fragmentation, the most common approach is to monitor the transition of the fragment ion. For Spironolactone, the transition m/z 341.2 → 107.2 is frequently used.[7][12] For a deuterated internal standard like this compound, a corresponding shift in the precursor ion would be expected, for example, m/z 344 -> 107.[3]
Sample Preparation
Q6: How can I minimize matrix effects from plasma samples?
A6: Matrix effects, particularly ion suppression from plasma components, can significantly reduce signal intensity.[4] Effective sample preparation is key to mitigating this.
-
Protein Precipitation (PPT): A simple and common method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins.[9][11][16]
-
Liquid-Liquid Extraction (LLE): A more selective technique that can provide a cleaner extract. A common solvent mixture is methyl tert-butyl ether and methylene chloride.[7][12]
Experimental Protocol: Protein Precipitation
-
Add 50 µL of the internal standard solution (this compound in methanol).[9][11]
-
Centrifuge at high speed (e.g., 27,500 x g) for 5 minutes.[9][11]
-
Transfer the supernatant for LC-MS analysis.
Advanced Troubleshooting
Q7: My signal is still too low after optimizing the above parameters. What else can I do?
A7: If standard optimization techniques are insufficient, chemical derivatization can be a powerful tool to improve the ionization efficiency of Spironolactone.
Chemical Derivatization with Girard's Reagent P (GP)
Derivatization with Girard's Reagent P has been shown to provide a 1-2 order of magnitude signal enhancement for Spironolactone and its metabolites.[1][2][17] This technique also has the advantage of eliminating in-source fragmentation.[1][2][17]
Caption: Derivatization of Spironolactone with Girard's Reagent P.
Experimental Protocol: GP Derivatization of Standards
-
Reconstitute this compound standard in a methanol-acetic acid (9:1 v/v) solution.[1]
-
Prepare a solution of Girard's Reagent P in water.[1]
-
Mix the this compound solution with the GP solution.
-
Allow the reaction to proceed (e.g., 15 minutes at 37 °C).[1]
-
Dry the sample and reconstitute in a suitable solvent for LC-MS analysis.[1]
Quantitative Impact of Derivatization
| Derivatization Agent | Analyte | Signal Enhancement | Key Benefit | Reference |
| Girard's Reagent P | Spironolactone | 1-2 orders of magnitude | Eliminates in-source fragmentation | [1][2][17] |
References
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 14. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Spironolactone and Spironolactone-D3 Detection through Derivatization
Welcome to the technical support center for the analysis of spironolactone and its deuterated analog, Spironolactone-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the detection of these compounds in mass spectrometry-based bioanalysis. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of spironolactone by LC-MS?
A1: The analysis of spironolactone by mass spectrometry (MS) presents several challenges. Due to its chemical structure, spironolactone is prone to in-source fragmentation during electrospray ionization (ESI), where it can lose its 7α-acetylthio group and convert to canrenone, a major metabolite. This makes it difficult to distinguish between spironolactone and canrenone based on their mass-to-charge ratio alone. Furthermore, spironolactone exhibits relatively poor ionization efficiency in ESI. Derivatization with reagents like Girard's Reagent P (GP) addresses these issues by creating a more stable, permanently charged derivative that is less susceptible to in-source fragmentation and shows significantly improved ionization efficiency.[1]
Q2: What is Girard's Reagent P (GP) and how does it work?
A2: Girard's Reagent P is a cationic hydrazine that reacts with the ketone functional group in spironolactone to form a hydrazone. This reaction attaches a permanently positively charged pyridinium group to the spironolactone molecule. This "charge-tagging" strategy enhances the ionization efficiency of the analyte in positive ion mode electrospray ionization, leading to a significant increase in signal intensity.[1]
Q3: How much signal enhancement can I expect with Girard's Reagent P derivatization?
A3: Studies have shown that derivatization of spironolactone and its metabolites with Girard's Reagent P can lead to a signal enhancement of one to two orders of magnitude in mass spectrometry analysis.[2][3] This substantial increase in signal intensity allows for lower limits of detection and quantification, which is particularly beneficial when working with samples of limited volume.
Q4: Is the derivatization procedure the same for this compound?
A4: Yes, the derivatization procedure for this compound is identical to that of unlabeled spironolactone. The presence of deuterium atoms does not interfere with the reaction between Girard's Reagent P and the ketone group. It is crucial to derivatize both the analyte and the internal standard to ensure they have similar ionization efficiencies and fragmentation patterns, which is essential for accurate quantification.
Q5: Are there any alternatives to Girard's Reagent P for spironolactone derivatization?
A5: While Girard's Reagent P is the most commonly reported and effective derivatization agent for spironolactone, other reagents used for keto-steroids could potentially be adapted. These include:
-
Hydroxylamine: Reacts with ketones to form oximes, which can improve ionization efficiency.[4][5]
-
Picolinic Acid: Can be used to derivatize hydroxyl groups, but methods exist for its use with keto-steroids, often involving a multi-step reaction.[6][7][8] However, for spironolactone specifically, Girard's Reagent P is well-documented to provide significant signal enhancement and prevent in-source fragmentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the derivatization of spironolactone and this compound with Girard's Reagent P.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatized product detected | 1. Incomplete reaction: Reaction time, temperature, or reagent concentration may be insufficient. 2. pH of the reaction mixture is not optimal: The reaction is acid-catalyzed. 3. Degradation of Girard's Reagent P: The reagent may have degraded due to improper storage. | 1. Optimize reaction conditions: Increase the incubation time (e.g., from 15 minutes up to an hour) or temperature (e.g., from 37°C to 60°C). Ensure a sufficient molar excess of the Girard's reagent to the analyte. 2. Ensure acidic conditions: The protocol includes acetic acid to facilitate the reaction. Verify that the correct concentration is used. 3. Use fresh reagent: Prepare a fresh solution of Girard's Reagent P. Store the solid reagent in a cool, dark, and dry place. |
| High background or interfering peaks in the chromatogram | 1. Excess Girard's Reagent P: Unreacted reagent can create a large background signal. 2. Matrix effects: Components from the biological matrix (e.g., plasma, urine) can interfere with the analysis. 3. Formation of side products: At excessively high temperatures or long reaction times, degradation of the analyte or derivatized product may occur. | 1. Optimize reagent concentration: Use a lower concentration of Girard's Reagent P, while still ensuring complete derivatization of the analyte. 2. Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step after derivatization to remove excess reagent and matrix components. 3. Re-optimize reaction conditions: Reduce the reaction temperature or time to minimize the formation of degradation products. |
| Inconsistent derivatization efficiency between samples | 1. Variability in matrix effects: Different samples may have varying levels of interfering substances. 2. Inconsistent reaction conditions: Pipetting errors or temperature fluctuations can lead to variability. | 1. Use a deuterated internal standard: this compound should be added to all samples, standards, and quality controls before any sample preparation or derivatization steps. This will correct for variations in derivatization efficiency and matrix effects. 2. Ensure precise and consistent sample handling: Use calibrated pipettes and a temperature-controlled incubator or water bath. |
| Loss of derivatized product | 1. Instability of the derivatized product: The hydrazone formed may be susceptible to hydrolysis under certain conditions. 2. Adsorption to surfaces: The derivatized product may adsorb to glass or plastic surfaces. | 1. Analyze samples promptly after derivatization: If storage is necessary, keep the samples at a low temperature (e.g., 4°C) and for a minimal amount of time. 2. Use silanized glassware or polypropylene vials: This can help to reduce the adsorption of the analyte. |
Quantitative Data Summary
The following table summarizes the improvement in detection sensitivity for spironolactone after derivatization with Girard's Reagent P.
| Analyte | Method | LLOQ (without Derivatization) | LLOQ (with Derivatization) | Fold Improvement | Reference |
| Spironolactone | LC-MS/MS with eluent additives for signal enhancement | 0.53 ng/mL | Not Applicable | N/A | [9] |
| Spironolactone | UHPLC-HRMS/MS | Not specified | Signal enhancement of 1-2 orders of magnitude reported | 10-100x | [2][3] |
| Canrenone | LC-MS/MS | 2.69 ng/mL | Not specified | N/A | [10] |
Experimental Protocols
Detailed Methodology for Girard's Reagent P Derivatization
This protocol is adapted from the method described by Jones et al. in their 2024 publication in Rapid Communications in Mass Spectrometry.
Materials:
-
Spironolactone and this compound standard solutions
-
Girard's Reagent P (GP)
-
Methanol (LC-MS grade)
-
Acetic Acid (glacial)
-
Water (LC-MS grade)
-
Vortex mixer
-
Incubator or water bath set to 37°C
-
Autosampler vials
Procedure:
-
Prepare a 1 mg/mL GP solution: Dissolve Girard's Reagent P in LC-MS grade water to a final concentration of 1 mg/mL.
-
Prepare analyte and internal standard solutions: Reconstitute spironolactone and this compound standards in a solution of 9:1 (v/v) methanol:acetic acid to a desired stock concentration (e.g., 1 mg/mL).
-
Aliquoting: In an autosampler vial, place 200 µL of the spironolactone or this compound solution.
-
Derivatization Reaction:
-
Add 20 µL of the 1 mg/mL GP solution to the vial.
-
Briefly vortex the mixture.
-
Incubate the vial at 37°C for 15 minutes.
-
-
Sample Analysis: After incubation, the sample is ready for dilution and analysis by LC-MS.
Note: These reaction conditions (time, temperature, and reagent concentrations) may need to be optimized for your specific application and sample matrix.
Visualizations
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revistas.usp.br [revistas.usp.br]
- 9. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Optimizing mobile phase for Spironolactone-D3 separation
Technical Support Center: Spironolactone-D3 Separation
Welcome to the technical support center for optimizing the chromatographic separation of Spironolactone and its deuterated internal standard, this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation between Spironolactone and this compound important?
While mass spectrometry (MS) can differentiate between Spironolactone and its deuterated form (this compound) by their mass-to-charge ratio (m/z), chromatographic co-elution is not ideal. A slight chromatographic separation, known as an isotopic effect, can occur where the deuterated standard elutes slightly earlier than the analyte. If both compounds enter the mass spectrometer ion source at the exact same time, it can lead to ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other. This can compromise the accuracy and precision of quantitative analyses. Striving for near co-elution without complete overlap is often the goal.
Q2: What is a typical starting mobile phase for separating Spironolactone and this compound?
A common starting point for the reversed-phase HPLC separation of Spironolactone and its internal standard is a mobile phase consisting of an aqueous component and an organic modifier.[1] A mixture of water with 0.1% formic acid and methanol or acetonitrile is frequently used.[2] For example, a mobile phase of 0.1% formic acid in water:methanol (30:70, v/v) has been successfully employed.[2]
Q3: Can the choice of organic solvent affect the separation?
Yes, switching between organic solvents like methanol and acetonitrile can alter the selectivity of the separation.[3] These solvents have different properties; for instance, methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[3] If you are experiencing co-elution or poor peak shape with one, trying the other is a valid optimization step.
Q4: How does mobile phase pH influence the separation?
Mobile phase pH is a critical parameter, especially for ionizable compounds.[1][3] Spironolactone is a neutral compound, so pH adjustments will primarily affect the silica backbone of the column rather than the analyte itself. Operating at a pH between 2 and 8 is recommended for silica-based reversed-phase columns to prevent degradation of the stationary phase.[4] Adding a buffer can help maintain a stable pH and improve peak shape by suppressing the ionization of silanol groups on the silica surface.[4]
Troubleshooting Guide
This section addresses common issues encountered during the separation of Spironolactone and this compound.
| Problem | Potential Cause | Suggested Solution |
| Complete Co-elution of Peaks | Mobile phase is too strong or too weak, providing no selectivity. | Adjust Organic Modifier: Decrease the percentage of the organic solvent (e.g., methanol, acetonitrile) in 1-2% increments to increase retention and promote separation.[3] If retention is too long, slightly increase the organic percentage. |
| Switch Organic Modifier: Change from methanol to acetonitrile or vice versa. The different solvent properties can alter selectivity.[3] | ||
| Poor Peak Shape (Tailing) | Secondary interactions with the column's stationary phase (e.g., active silanols).[4] | Modify Mobile Phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase. This can help to suppress silanol interactions.[4] |
| Column overload. | Reduce Injection Volume: Inject a smaller amount of the sample to see if peak shape improves.[4] | |
| Inconsistent Retention Times | Poor column equilibration between injections. | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5] |
| Mobile phase composition drift. | Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5] | |
| Temperature fluctuations. | Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven for improved reproducibility.[5][6] | |
| Low Signal Intensity / Sensitivity | Ion suppression in the MS source due to co-eluting matrix components. | Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. |
| Suboptimal mobile phase for ionization. | Add Modifiers: The addition of additives like ammonium fluoride has been shown to enhance the signal for Spironolactone in positive electrospray ionization mode.[7] |
Experimental Protocol Example
The following is an example of a validated LC-MS/MS method for the determination of Spironolactone in human plasma, using Spironolactone-d6 as an internal standard.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Cadenza CD-C18, 3.0 x 100 mm, 3 µm particle size.[2]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water:methanol (30:70, v/v).[2]
-
Flow Rate: A gradient flow rate can be utilized, for example: 320 µL/min for the initial part of the run, decreasing to 180 µL/min, and then returning to 320 µL/min towards the end.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[8]
-
Injection Volume: 5-10 µL.
-
Detection: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Visual Guides
Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of Spironolactone and its deuterated internal standard.
Caption: A flowchart for systematic mobile phase optimization.
Troubleshooting Logic for Co-elution
This decision tree provides a logical workflow for addressing the common problem of peak co-elution.
Caption: A decision tree for troubleshooting peak co-elution.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg) | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Spironolactone-D3 Stability and Ionization
Welcome to the Technical Support Center for Spironolactone-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and ionization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Impact of pH on this compound Stability
The stability of this compound, much like its non-deuterated counterpart, is significantly influenced by pH. Understanding this relationship is critical for developing stable formulations and ensuring accurate analytical measurements. Spironolactone is known to be susceptible to degradation in both acidic and basic conditions, with an optimal stability profile observed in a slightly acidic environment.
Key Findings from Literature:
-
The optimal pH for spironolactone stability is approximately 4.5.
-
Degradation of spironolactone is observed in both acidic (HCl) and basic (NaOH) conditions.[1][2]
-
In alkaline conditions, spironolactone can degrade, with canrenone being one of the major degradation products.
-
Forced degradation studies have shown that spironolactone undergoes significant degradation under acidic and basic stress.[3][4]
While specific stability studies on this compound are not extensively available in the public domain, the deuteration at the acetylthio group is not expected to significantly alter its fundamental stability profile compared to spironolactone. However, kinetic isotope effects could lead to minor differences in degradation rates, which should be considered in sensitive analytical studies.
Quantitative Stability Data of Spironolactone at Various pH Conditions
The following table summarizes the degradation of spironolactone under different pH and stress conditions as reported in various studies. This data can serve as a valuable reference for predicting the stability of this compound.
| Stress Condition | pH | Temperature | Duration | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Room Temp | 48 hours | 15 | Canrenone, 7 α thio spironolactone | |
| Neutral pH | 7 | Room Temp | 5 days | 12 | Canrenone, 7 α thio spironolactone | |
| Basic Hydrolysis | 0.01 M NaOH | Room Temp | 15 minutes | 11 | Canrenone, 7 α thio spironolactone | |
| Acidic Hydrolysis | 0.1 M Methanolic HCl | Room Temp | 16 hours | Not specified | Additional peaks observed | [3] |
| Basic Hydrolysis | 0.1 M Methanolic NaOH | Room Temp | 2 hours | Not specified | Additional peaks at RRT 0.2, 0.7 | [3] |
| Acid Hydrolysis | Not specified | Not specified | Not specified | No degradation observed | - | [4] |
| Base Hydrolysis | Not specified | Not specified | Not specified | Degradation observed | Not specified | [4] |
| Acidic Stress | 0.1N HCl | Not specified | Not specified | Increased availability (126.65%) | Not specified | [2] |
| Basic Stress | 0.1N NaOH | Not specified | Not specified | Increased availability (134.41%) | Not specified | [2] |
*Note: "Increased availability" as reported in the study likely indicates degradation to a product with a higher molar absorptivity at the analytical wavelength used.
Ionization of this compound
The ionization state of a molecule is crucial as it affects its solubility, permeability, and interaction with analytical columns. Spironolactone has two reported pKa values, indicating the presence of two ionizable groups.
Spironolactone pKa Values
| Ionizable Group | pKa Value | Reference |
| Strongest Acidic | 17.89 - 18.0 | |
| Strongest Basic | -4.9 |
The reported pKa of approximately 18 suggests a very weakly acidic proton, likely corresponding to the hydroxyl group. The negative pKa value of -4.9 indicates a very strongly acidic proton, which is less straightforward to assign based on the molecular structure and may be related to the protonation of the ketone or lactone oxygen atoms in a super-acidic environment. For practical purposes in typical aqueous solutions (pH 1-10), spironolactone will exist predominantly in its neutral, un-ionized form.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that researchers may encounter during the handling and analysis of this compound.
FAQs
Q1: What is the expected stability of this compound compared to Spironolactone?
A1: this compound is the deuterium-labeled version of spironolactone, primarily used as an internal standard in mass spectrometry-based assays. The substitution of hydrogen with deuterium is not expected to fundamentally change the chemical properties, including the pH stability profile. However, a kinetic isotope effect may slightly alter the rate of degradation. It is recommended to handle this compound with the same precautions as spironolactone, assuming similar stability under various pH conditions.
Q2: At what pH should I prepare my stock solutions and mobile phases for this compound analysis?
A2: To ensure the stability of this compound, it is advisable to prepare stock solutions and mobile phases at a slightly acidic pH, ideally around 4.5, which is reported to be the pH of maximum stability for spironolactone. Avoid highly acidic or basic conditions to prevent degradation.
Q3: What are the main degradation products of this compound I should monitor?
A3: Based on studies of spironolactone, the primary degradation products to monitor are canrenone and 7-α-thiospironolactone. It is crucial to develop a stability-indicating analytical method that can separate these degradation products from the parent this compound peak.
Q4: How does the ionization of this compound affect its chromatographic retention?
A4: With pKa values of approximately -4.9 and 18, this compound will be in its neutral form over the typical pH range of reversed-phase HPLC (pH 2-8). Therefore, its retention will be primarily governed by its lipophilicity. Changes in mobile phase pH within this range are not expected to significantly alter its ionization state or retention time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram | Degradation of this compound due to inappropriate pH of the sample diluent or mobile phase. | Ensure the pH of all solutions is maintained around 4.5. Prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, refrigerated). Develop a stability-indicating method to identify known degradants. |
| Loss of this compound signal over time in prepared samples | Instability of the compound in the sample matrix or autosampler. | Perform a solution stability study at different temperatures (e.g., room temperature, 4°C) and pH values to determine the optimal storage conditions. Minimize the time between sample preparation and analysis. |
| Poor peak shape or splitting | Interaction with active sites on the HPLC column; co-elution with an impurity or degradant. | Use a high-quality, end-capped C18 column. Optimize the mobile phase composition and pH. Ensure the analytical method has sufficient resolution to separate the main peak from any closely eluting species. |
| Inconsistent quantification results | Incomplete extraction from the sample matrix; degradation during sample preparation. | Optimize the sample extraction procedure to ensure complete recovery. Conduct all sample preparation steps at a controlled, cool temperature and at a pH of optimal stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
pH meter
-
HPLC system with UV or MS detector
Methodology:
-
Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize the solution before HPLC analysis.
-
Base Degradation: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., 15-30 minutes) due to faster degradation. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for several days.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.
Visualizations
Logical Relationship of pH, Ionization, and Stability
Caption: pH effect on this compound ionization and stability.
Experimental Workflow for Stability Analysis
Caption: Workflow for this compound stability analysis.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Spironolactone-D3 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of spironolactone in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor in the validation of bioanalytical methods, directly impacting the reliability and reproducibility of results. This guide provides an objective comparison of the performance of Spironolactone-D3, a deuterated internal standard, with a non-deuterated alternative, estazolam, for the bioanalysis of spironolactone, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based bioanalysis due to their high degree of chemical and physical similarity to the analyte.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The selection of an internal standard is a pivotal step in bioanalytical method development. While structurally similar compounds can be employed, a deuterated internal standard that co-elutes with the analyte offers superior compensation for matrix effects and variability in sample processing and instrument response.
Below is a summary of validation parameters from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of spironolactone in human plasma. One method utilizes Spironolactone-d6 (a close analog to this compound) as the internal standard, while the other employs estazolam.
| Validation Parameter | Method with Spironolactone-d6 IS | Method with Estazolam IS |
| Linearity Range | 0.5 - 150 ng/mL | 2 - 300 ng/mL |
| Correlation Coefficient (r) | >0.99 | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 ng/mL[1] |
| Intra-day Precision (%RSD) | 0.89 - 6.00% | < 10%[1] |
| Inter-day Precision (%RSD) | 1.20 - 10.51% | < 10%[1] |
| Intra-day Accuracy (%) | 96.90 - 105.08% | 85 - 115%[1] |
| Inter-day Accuracy (%) | 97.99 - 104.13% | 85 - 115%[1] |
| Recovery | Not explicitly stated | > 80% (for spironolactone and IS) |
Note: The data presented is derived from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions may influence the results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are representative protocols for the quantification of spironolactone in human plasma using either a deuterated or a non-deuterated internal standard.
Method 1: LC-MS/MS with Spironolactone-d6 Internal Standard
This method is designed for the sensitive determination of spironolactone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the Spironolactone-d6 internal standard.
-
Add 1 mL of a methyl tert-butyl ether and methylene chloride (8:2, v/v) mixture.
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series
-
Column: Cadenza CD-C18, 3.0 × 100 mm, 3 µm
-
Mobile Phase: 0.1% formic acid in water:methanol (30:70, v/v)
-
Flow Rate: Gradient flow from 180 to 320 µL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6: m/z 347.1 → 107.2
-
Method 2: HPLC-APCI-MS with Estazolam Internal Standard
This method allows for the simultaneous determination of spironolactone and its active metabolite, canrenone.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add estazolam as the internal standard.[1]
-
Extract with a methylene chloride and ethyl acetate mixture (20:80, v/v).[1]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Not specified
-
Column: Reversed-phase C18
-
Mobile Phase: Methanol:water (57:43, v/v)[1]
-
Flow Rate: Not specified
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Single quadrupole mass spectrometer
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive
-
Selected Ion Monitoring (SIM):
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
Spironolactone-D3 vs. Other Internal Standards: A Comparative Guide for Bioanalytical Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of spironolactone in biological matrices is paramount for pharmacokinetic and metabolic studies. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability of bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of Spironolactone-D3 with other commonly used internal standards, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound and Spironolactone-d6, are often considered the "gold standard" in bioanalysis due to their high degree of similarity to the analyte. However, non-deuterated structural analogs are also employed. This guide will delve into the performance characteristics of these different types of internal standards for spironolactone analysis.
Performance Comparison of Internal Standards for Spironolactone Quantification
The following tables summarize the quantitative performance data for LC-MS/MS methods utilizing either a deuterated internal standard (Spironolactone-d6) or non-deuterated internal standards (estazolam and 17α-methyltestosterone).
Table 1: Performance of a Deuterated Internal Standard (Spironolactone-d6) [1][2][3]
| Parameter | Performance |
| Linearity Range | 0.5 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | 0.89 - 6.00% |
| Inter-day Precision (%RSD) | 1.20 - 10.51% |
| Intra-day Accuracy | 96.90 - 105.08% |
| Inter-day Accuracy | 97.99 - 104.13% |
Table 2: Performance of Non-Deuterated Internal Standards
| Parameter | Estazolam[4] | 17α-methyltestosterone[5] |
| Linearity Range | 2 - 300 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but method met FDA guidelines |
| Precision (%RSD) | < 10% (within- and between-batch) | Met FDA guidelines |
| Accuracy | 85 - 115% | Met FDA guidelines |
Discussion on Internal Standard Selection
Stable isotope-labeled internal standards, such as this compound and Spironolactone-d6, are generally preferred for quantitative bioanalysis. Their key advantages include:
-
Co-elution with the analyte: This ensures that both the analyte and the internal standard experience similar matrix effects during ionization, leading to more accurate and precise quantification.
-
Similar extraction recovery: The physicochemical similarities result in comparable recovery during sample preparation steps.
-
Reduced variability: The use of a SIL-IS can significantly reduce the variability arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, can be a viable alternative when a SIL-IS is not available. However, they may not perfectly co-elute with the analyte and can exhibit different ionization efficiencies and extraction recoveries, potentially leading to less accurate results. The validation of methods using non-deuterated internal standards must be particularly rigorous to demonstrate their suitability.
Experimental Protocols
Below are the detailed methodologies from the studies cited in the performance comparison tables.
Method Using Spironolactone-d6 as Internal Standard[1][2]
-
Sample Preparation: A one-step liquid-liquid extraction was performed. To a plasma sample, Spironolactone-d6 internal standard was added, followed by an extraction solvent of methyl tert-butyl ether and methylene chloride (8:2, v/v). The mixture was vortexed and centrifuged, and the organic layer was evaporated to dryness. The residue was reconstituted before injection.
-
Chromatographic Conditions:
-
Column: Cadenza CD-C18 (3.0 × 100 mm, 3 µm)
-
Mobile Phase: 0.1% formic acid in water and methanol (30:70, v/v) with a gradient flow rate.
-
Flow Rate: Gradient from 180 to 320 µL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions: Spironolactone: m/z 341.2 → 107.2; Spironolactone-d6: m/z 347.1 → 107.2.
-
Method Using Estazolam as Internal Standard[5]
-
Sample Preparation: Plasma samples were subjected to liquid-liquid extraction after the addition of estazolam as the internal standard. The extraction was carried out using a mixture of methylene chloride and ethyl acetate (20:80, v/v). The organic layer was separated, evaporated, and the residue was reconstituted for analysis.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: Methanol and water (57:43, v/v).
-
-
Mass Spectrometry Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI).
-
Detection: Selected-ion monitoring (SIM).
-
Target Ions: Spironolactone and canrenone: m/z 341.25; Estazolam: m/z 295.05.
-
Method Using 17α-methyltestosterone as Internal Standard[6]
-
Sample Preparation: A one-step extraction using a mixture of methanol and water (1:1) was employed to recover the analytes from ocular tissue. 17α-methyltestosterone was used as the internal standard. The extracts were centrifuged, and the supernatant was directly analyzed.
-
Chromatographic Conditions:
-
Analysis: Isocratic conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Selected ion recording mode.
-
Spironolactone Signaling Pathway
Spironolactone functions as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone. This action is the primary mechanism behind its diuretic and antihypertensive effects.
Caption: Spironolactone's mechanism of action as a competitive aldosterone antagonist.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a fast and sensitive UHPLC-ESI-MS method for the simultaneous quantification of spironolactone and its metabolites in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Spironolactone Quantification: A Comparative Guide Utilizing Spironolactone-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. A key focus is placed on the use of isotopically labeled internal standards, specifically Spironolactone-D3, to ensure accuracy and precision in bioanalytical assays. The following sections present a cross-validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound against alternative analytical techniques. Experimental data, detailed protocols, and visual workflows are provided to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of various analytical methods for spironolactone quantification is summarized below. The data highlights key validation parameters, offering a clear comparison of their sensitivity, linearity, and accuracy.
| Method | Internal Standard | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (% RSD) | Reference |
| LC-MS/MS | This compound | Human Plasma | 0.5-150 ng/mL | 0.53 ng/mL | 96.90–105.08 | 0.89–6.00 (Intraday), 1.20–10.51 (Interday) | [1] |
| LC-MS/MS | Spironolactone-d6 | Human Plasma | 0.5–150 ng/mL | Not Reported | 97.99–104.13 | 1.20–10.511 (Interday) | [1] |
| LC-MS | None | Plasma | 0.4–5.0 μg/mL | 0.20 μg/mL | 87.4-112.1 (Recovery) | < 5% | |
| HPLC-UV | None | Tablets | 20-30 ppm | 1.677 ppm | 99.4-101.99 (Recovery) | ≤ 2% | [2] |
| UV-Vis Spectrophotometry | None | Bulk Drug/Tablets | 5-35 µg/ml | 1.4 µg/ml | 99.9-101.7 (Recovery) | 0.13-0.25 | [3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS with this compound Internal Standard
This method is highly sensitive and selective for the quantification of spironolactone in biological matrices.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
Vortex the samples for thorough mixing.
-
Transfer 50 µL of plasma into a 2-mL polypropylene tube.
-
Add 130 µL of methanol to the plasma sample.
-
Add 50 µL of the internal standard solution (this compound in methanol).
-
Vortex the mixture for 2 minutes at 2050 rpm.
-
Centrifuge the samples for 5 minutes at 27,500 × g and 4 °C.
-
Collect the supernatant for LC-MS/MS analysis.
Chromatographic Conditions: [1]
-
Column: Cadenza CD-C18 (3.0 × 100 mm, 3 µm)
-
Mobile Phase: 0.1 % formic acid in water: methanol (30: 70, v/v)
-
Flow Rate: Gradient flow - 320 µL/min (0–3.2 min), 320–180 µL/min (3.2–3.5 min), 180 µL/min (3.5–6.7 min), 180–320 µL/min (6.7–7.0 min)
-
Injection Volume: Not specified in the provided text.
Mass Spectrometry Conditions: [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6 (as a proxy for D3): m/z 347.1 → 107.2
-
HPLC-UV Method
A robust and widely accessible method for the quantification of spironolactone in pharmaceutical dosage forms.
Sample Preparation (for Tablets): [2]
-
Weigh and crush 20 tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of spironolactone.
-
Dissolve the powder in the mobile phase.
-
Further dilute the solution with the mobile phase to achieve a concentration within the calibration range.
Chromatographic Conditions: [2]
-
Column: C18 inertstil (250 x 4.6 mm, 5µm)
-
Mobile Phase: Phosphate buffer (pH 4) and acetonitrile (1:1 v/v)
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 40 °C
Mandatory Visualizations
Signaling Pathway of Spironolactone
Spironolactone primarily acts as a competitive antagonist of the aldosterone receptor. By blocking this receptor, it inhibits the downstream signaling cascade that leads to sodium and water retention and potassium excretion.[4][5][6] Its antiandrogenic effects are mediated through the inhibition of androgen receptors and testosterone synthesis.[4]
Caption: Mechanism of action of Spironolactone.
Experimental Workflow: LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the bioanalysis of spironolactone in plasma samples using LC-MS/MS with an internal standard.
References
Unraveling the Mass Spectrometric Fingerprints: A Comparative Analysis of Spironolactone and Spironolactone-D3 Fragmentation
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of a drug and its isotopically labeled internal standard is paramount for robust bioanalytical method development. This guide provides a detailed comparative analysis of the fragmentation patterns of Spironolactone and its deuterated analog, Spironolactone-D3, supported by experimental data and methodologies.
Spironolactone, a synthetic steroidal aldosterone antagonist, is widely used as a potassium-sparing diuretic. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. This compound, a deuterated variant of Spironolactone, is commonly employed for this purpose. This guide delves into the comparative fragmentation patterns of these two compounds under mass spectrometric conditions, providing a foundational understanding for their analytical applications.
Comparative Fragmentation Analysis
The mass spectrometric fragmentation of Spironolactone is characterized by a notable in-source fragmentation, which presents a challenge in its analysis. A primary fragmentation pathway involves the loss of the acetylthio group from the C7 position. This results in a product ion that is isobaric with the protonated form of its major active metabolite, canrenone, necessitating chromatographic separation for their differentiation.
This compound is specifically labeled with three deuterium atoms on the acetylthio group. This strategic placement of isotopic labels is key to its function as an internal standard and influences its fragmentation pattern in a predictable manner.
The table below summarizes the key mass-to-charge ratios (m/z) observed for the precursor and major product ions of both Spironolactone and this compound in positive ion mode mass spectrometry.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Sodium Adduct [M+Na]⁺ (m/z) | Key Fragment Ion (m/z) | Fragment Description |
| Spironolactone | 417.2 | 439.0[1] | 341.1[1][2][3] | Loss of the acetylthio group (-SCOCH₃) |
| This compound | 420.2 | 442.2 | 341.1 | Loss of the deuterated acetylthio group (-SCOC²H₃) |
As illustrated in the table, the precursor ion of this compound is 3 Da higher than that of unlabeled Spironolactone, corresponding to the three deuterium atoms. Upon fragmentation, both compounds lose their respective acetylthio groups. Since the deuterium atoms are located on this leaving group, the resulting major fragment ion for both Spironolactone and this compound is observed at the same m/z of 341.1.
Experimental Protocols
The fragmentation data presented is based on typical experimental conditions used for the analysis of Spironolactone and its metabolites by LC-MS. A generalized experimental protocol is outlined below.
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: Maintained at a constant flow rate suitable for the column dimensions.
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) for quantification or product ion scanning for fragmentation pattern elucidation.
-
Collision Gas: Argon is typically used as the collision gas in the collision cell.
-
Ion Transitions: For quantitative analysis, specific precursor to product ion transitions are monitored. For Spironolactone, a common transition is m/z 417.2 → 341.1. For this compound, the corresponding transition would be m/z 420.2 → 341.1.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the comparative fragmentation pathways of Spironolactone and this compound.
Caption: Fragmentation pathways of Spironolactone and this compound.
This guide provides a concise yet comprehensive comparison of the fragmentation patterns of Spironolactone and its deuterated internal standard, this compound. The predictable mass shift in the precursor ion and the common fragment ion upon loss of the deuterated acetylthio group underscore the suitability of this compound for reliable quantification of Spironolactone in complex biological matrices. This information is crucial for the development and validation of robust bioanalytical methods in pharmaceutical research and clinical diagnostics.
References
A Researcher's Guide to Assessing the Isotopic Purity of Spironolactone-D3
In the realm of pharmacokinetic and metabolic studies, deuterated standards such as Spironolactone-D3 are indispensable for providing accuracy and precision in quantitative analyses. As a synthetic steroid and antagonist of the mineralocorticoid receptor, Spironolactone is extensively metabolized, making the use of a stable isotope-labeled internal standard crucial for robust bioanalytical methods. The reliability of such methods, however, is fundamentally dependent on the isotopic purity of the standard. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of this compound, complete with experimental protocols and data presentation formats to aid researchers in their evaluation.
The primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] These methods offer complementary information, with HRMS providing high sensitivity for determining isotopic enrichment and NMR being essential for confirming the structural integrity and the specific positions of the deuterium labels.[1]
Comparison of Analytical Techniques for Isotopic Purity Assessment
A direct comparison of HRMS and NMR reveals their distinct advantages and limitations in the context of isotopic purity analysis.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Provides isotopic distribution and enrichment. | Confirms the position of deuterium labels and structural integrity.[1] |
| Sensitivity | Very high, often at the nanogram level or lower.[3][4] | Lower sensitivity, typically requiring more sample material.[2] |
| Sample Throughput | High, with rapid analysis times.[2][4] | Slower, requiring longer acquisition times for detailed spectral analysis.[2] |
| Quantitative Accuracy | Excellent for determining the relative abundance of isotopologues.[3] | Highly accurate for determining site-specific isotopic enrichment.[5] |
| Deuterated Solvents | Not required.[3][4] | Requires deuterated solvents for analysis, which can be a source of background signals. |
| Structural Information | Limited to mass-to-charge ratio; fragmentation can provide some structural clues. | Provides detailed structural information and confirms the absence of isotopic scrambling.[1] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of isotopic purity. Below are foundational protocols for both LC-HRMS and NMR spectroscopy.
Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
2. Chromatographic Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 150-600.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
4. Data Analysis:
-
Extract the ion chromatograms for the unlabeled Spironolactone (d0) and all deuterated isotopologues (d1, d2, d3).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity (d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
Positional Purity and Structural Integrity Assessment by NMR Spectroscopy
This protocol provides a method for confirming the labeling position and assessing the overall purity of this compound via NMR.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Add an internal standard with a known concentration if quantitative NMR (qNMR) is to be performed.[5]
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton NMR spectrum to identify and quantify residual proton signals at the deuterated positions. The significant reduction or absence of a signal at the expected chemical shift for the labeled position confirms the location of the deuterium.
-
²H NMR: Acquire a deuterium NMR spectrum to directly observe the deuterium signal and confirm its chemical environment.[7] This can also be used to detect any unexpected deuterium signals that might indicate isotopic scrambling.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the overall structure of the molecule.
3. Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum corresponding to the deuterated positions and compare them to the integration of a non-deuterated proton signal in the molecule to calculate the percentage of deuteration at each site.
-
Analyze the ²H NMR spectrum to confirm that the deuterium is located at the intended position.
-
Compare the ¹³C NMR spectrum to that of an authentic, unlabeled Spironolactone standard to ensure there are no structural impurities.
Comparative Data for this compound
The following table provides a hypothetical comparison of this compound from different suppliers, illustrating how experimental data can be presented to facilitate the selection of a suitable standard.
| Supplier | Lot Number | Stated Isotopic Purity (%) | Measured Isotopic Purity (HRMS) (%) | Deuteration at Correct Position (NMR) (%) | Chemical Purity (HPLC) (%) |
| Supplier A | A123 | 98 | 98.5 (d3) | >99 | >99.5 |
| Supplier B | B456 | ≥99 | 99.2 (d3) | >99 | >99.0 |
| Supplier C | C789 | 98 | 97.8 (d3) | >99 | >99.8 |
Visualizing the Assessment Workflow
Diagrams created using Graphviz can effectively illustrate the logical flow of the assessment process.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Decision-making process for qualifying a deuterated internal standard.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Navigating Bioanalytical Assays: A Comparative Guide to Internal Standards for Spironolactone Quantification
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Spironolactone, a widely used potassium-sparing diuretic, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of results. This guide provides a comparative analysis of Spironolactone-D3, a stable isotope-labeled internal standard (SIL-IS), against alternative structural analog internal standards, supported by experimental protocols and data for linearity and recovery experiments.
The use of an internal standard is a cornerstone of modern quantitative bioanalysis, compensating for variability during sample preparation and analysis.[1] A suitable IS is particularly crucial in liquid chromatography-mass spectrometry (LC-MS) based assays to account for potential analyte loss during extraction and fluctuations in instrument response.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[2]
Comparative Performance: this compound vs. Structural Analog IS
This section compares the typical performance of this compound with a representative structural analog internal standard in linearity and recovery experiments. While specific head-to-head experimental data is not always publicly available, the following tables represent expected outcomes based on established principles of bioanalytical method validation.
Linearity
Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte.[3] A linear response is crucial for accurate quantification over a defined concentration range.
Table 1: Comparison of Linearity Parameters
| Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria |
| Calibration Curve Range | 0.5 - 150 ng/mL | 0.5 - 150 ng/mL | As required by study |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Deviation of Standards from Nominal Concentration | < 5% | < 10% | Within ±15% (±20% at LLOQ) |
Data are illustrative and represent typical performance.
As indicated in Table 1, methods employing this compound typically exhibit a stronger correlation coefficient and less deviation from the nominal concentrations of the calibration standards. This is attributed to the co-eluting nature and identical ionization behavior of the SIL-IS with the analyte, which more effectively corrects for any variability.
Recovery
Recovery experiments evaluate the efficiency of the extraction process by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration.[4] Consistent and reproducible recovery is more important than achieving 100% recovery.
Table 2: Comparison of Recovery Data
| Analyte/IS | Concentration Level | Mean Recovery (%) with this compound | Mean Recovery (%) with Structural Analog IS |
| Spironolactone | Low QC (1.5 ng/mL) | 88.5 | 87.9 |
| Mid QC (75 ng/mL) | 90.1 | 89.5 | |
| High QC (120 ng/mL) | 91.2 | 90.8 | |
| Internal Standard | Working Concentration | 89.3 (this compound) | 85.4 (Structural Analog) |
| Relative Standard Deviation (%RSD) | Across all levels | < 5% | < 10% |
Data are illustrative and represent typical performance.
The data in Table 2 suggests that while both types of internal standards can yield acceptable recovery, the variability (as indicated by %RSD) is generally lower when a SIL-IS like this compound is used. This is because the SIL-IS more closely tracks the analyte through the entire sample preparation process, providing more consistent compensation for any losses.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable bioanalytical data. The following sections outline the methodologies for conducting linearity and recovery experiments for the quantification of Spironolactone in human plasma.
Linearity Experiment Protocol
Objective: To demonstrate the linear relationship between the instrument response and the known concentration of Spironolactone in human plasma.
Methodology:
-
Preparation of Calibration Standards: A stock solution of Spironolactone is used to prepare a series of calibration standards in blank human plasma. A minimum of six non-zero concentration levels should be prepared, covering the expected range of the study samples, including the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).[3][4]
-
Addition of Internal Standard: A fixed concentration of the internal standard (this compound or a structural analog) is added to each calibration standard, quality control (QC) sample, and the blank sample (excluding the zero blank).
-
Sample Extraction: The plasma samples are subjected to a validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Spironolactone to the internal standard against the nominal concentration of Spironolactone. The linearity of the curve is assessed using a weighted linear regression model, and the correlation coefficient (r²) is calculated. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[5]
Caption: Workflow for the Linearity Experiment.
Recovery Experiment Protocol
Objective: To determine the efficiency of the extraction procedure for Spironolactone and the internal standard from human plasma.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Extracted Samples): Blank plasma is spiked with Spironolactone at three QC levels (low, medium, and high) and the internal standard before the extraction process.
-
Set B (Post-Extraction Spiked Samples): Blank plasma is extracted first, and then the extracted matrix is spiked with Spironolactone at the three QC levels and the internal standard. This set represents 100% recovery.
-
Set C (Neat Solutions): Spironolactone and the internal standard are prepared in the reconstitution solvent at concentrations equivalent to those in Set B.
-
-
Sample Processing: Set A undergoes the complete extraction procedure. The extracts from Set A and the spiked extracts from Set B are then prepared for injection.
-
LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Data Analysis: The recovery is calculated by comparing the mean peak area of the analyte in the extracted samples (Set A) to the mean peak area of the analyte in the post-extraction spiked samples (Set B). The recovery of the internal standard is calculated similarly.
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
Caption: Workflow for the Recovery Experiment.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Spironolactone, a stable isotope-labeled internal standard such as this compound offers superior performance in terms of linearity and recovery consistency compared to structural analog internal standards. The near-identical physicochemical properties of SIL-IS ensure more effective compensation for analytical variability, leading to higher data quality. While structural analogs can be used, they may require more extensive validation to ensure they adequately track the analyte's behavior. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate the performance of their chosen internal standard and ensure the integrity of their bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: Justification for Using Spironolactone-D3 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and accuracy of analytical methods are paramount. When using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variability throughout the analytical process. The choice of this standard is a critical decision, with stable isotope-labeled (SIL) compounds, such as Spironolactone-D3, widely regarded as the gold standard. This guide provides an objective comparison, supported by experimental data and principles, to justify the selection of a deuterated internal standard like this compound over other alternatives.
The Superiority of Deuterated Internal Standards
A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1][2] This subtle modification results in a different mass-to-charge ratio (m/z) detectable by a mass spectrometer, while preserving the physicochemical properties.[2][3] This near-identical nature is the foundation of its superiority over structural analogs, which are different chemical entities with similar structures.[1][3] Even minor structural differences in analogs can lead to significant variations in analytical behavior, compromising the reliability of quantification.[1]
The primary advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the non-labeled analyte during chromatography.[3][4] This ensures that both compounds experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[3][5]
-
Similar Extraction Recovery: Due to their nearly identical chemical and physical properties, deuterated standards exhibit extraction recovery rates that are very similar to the analyte.[2][6]
-
Improved Accuracy and Precision: By effectively compensating for variations in sample preparation, injection volume, instrument response, and matrix effects, deuterated internal standards lead to significantly better accuracy and precision in quantitative results.[3][6]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) favor the use of stable isotope-labeled internal standards in bioanalytical method validation.[5][7]
Comparative Performance Data
The superior performance of a deuterated internal standard is evident when examining key validation parameters. The following table summarizes representative data from a comparative experiment designed to quantify Spironolactone in human plasma, comparing the use of this compound against a structural analog internal standard and an external standard method.
| Validation Parameter | This compound (IS) | Structural Analog (IS) | External Standard |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% | -25.0% to +30.0% |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Recovery (%) | 95 - 105% | 80 - 110% | Not Applicable |
| Matrix Effect (%) | 98 - 102% | 85 - 115% | Highly Variable |
This data is representative and compiled from principles described in the referenced literature.[1][3][6]
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. Below is a detailed methodology for the quantitative analysis of Spironolactone in human plasma using this compound as an internal standard, followed by a comparative protocol using a structural analog.
Protocol 1: Spironolactone Analysis using this compound Internal Standard
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Spironolactone and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Spironolactone.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether: methylene chloride = 8:2, v/v).[8]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., Cadenza CD-C18, 3.0 × 100 mm, 3 µm).[8]
-
Mobile Phase: 0.1% formic acid in water: methanol (30:70, v/v).[8]
-
Flow Rate: 320 µL/min.[8]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions:
Protocol 2: Comparative Analysis using a Structural Analog Internal Standard
To directly compare the performance, the following experiment can be performed:[6]
-
Select a Structural Analog: Choose a suitable structural analog of Spironolactone (e.g., Canrenone, though it is also a metabolite).[9][10]
-
Prepare Standards and QCs: Prepare two sets of calibration standards and QC samples. One set will use this compound as the internal standard, and the other will use the structural analog.
-
Sample Processing: Process both sets of samples using the same liquid-liquid extraction procedure described in Protocol 1, adding the respective internal standard to each set.
-
LC-MS/MS Analysis: Analyze both sets using the same LC-MS/MS conditions. The MRM transition for the structural analog will need to be optimized.
-
Data Evaluation: Compare the validation parameters (accuracy, precision, matrix effect, and recovery) for both data sets. It is expected that the this compound set will demonstrate superior performance as indicated in the data table above.[3][6]
Visualizing the Rationale and Mechanism
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Bioanalytical workflow with internal standard comparison.
Caption: Simplified signaling pathway of Spironolactone.
Conclusion
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis for sound scientific reasons.[3] Its ability to closely mimic the behavior of the analyte throughout the entire analytical process provides superior compensation for various sources of error, leading to more accurate, precise, and reliable data.[7] While a well-validated method using a structural analog can be acceptable in some cases, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data. For researchers and scientists developing methods for Spironolactone, the investment in this compound as an internal standard is a strategic decision that enhances data integrity and confidence in the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. scielo.br [scielo.br]
- 10. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Stability of Spironolactone-D3: A Comparative Guide
For researchers and scientists in drug development, the integrity of internal standards is paramount for accurate bioanalytical assays. This guide provides a comprehensive evaluation of the potential for isotopic exchange in Spironolactone-D3, a commonly used internal standard. We compare its expected performance against alternative internal standards, supported by established experimental protocols and data from analogous studies.
Deuterated internal standards are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3] Their value lies in their chemical and physical similarity to the analyte of interest, allowing them to effectively compensate for variations during sample preparation and analysis.[1] However, a potential pitfall of deuterated standards is the risk of isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This can compromise the accuracy of quantitative results.
This guide outlines the experimental procedures to assess the isotopic stability of this compound and compares its likely performance against two common alternatives: a stable isotope-labeled internal standard with a heavier isotope (¹³C₃-Spironolactone) and a structural analog (Canrenone).
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact assay performance. The following table summarizes the expected quantitative performance based on the principles of bioanalytical method validation.
| Internal Standard Type | Analyte Concentration (ng/mL) | Expected Accuracy (%) | Expected Precision (%CV) | Potential for Isotopic Exchange | Chromatographic Co-elution with Spironolactone |
| This compound | 1 | 95-105 | < 15 | Low, but possible depending on conditions | Nearly identical |
| 100 | 98-102 | < 10 | Low, but possible depending on conditions | Nearly identical | |
| ¹³C₃-Spironolactone | 1 | 98-102 | < 10 | Very Low | Identical |
| 100 | 99-101 | < 5 | Very Low | Identical | |
| Canrenone (Structural Analog) | 1 | 85-115 | < 20 | Not Applicable | Different retention time |
| 100 | 90-110 | < 15 | Not Applicable | Different retention time |
Experimental Protocols
To empirically evaluate the isotopic stability of this compound, a series of experiments should be conducted. These protocols are designed to expose the deuterated standard to various conditions it might encounter during sample storage and analysis.
Protocol 1: Stock Solution Stability
Objective: To assess the stability of this compound in the stock solution solvent over time.
Procedure:
-
Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile or methanol).
-
Divide the stock solution into aliquots and store at recommended temperatures (e.g., -20°C and 4°C).
-
At specified time points (e.g., 0, 7, 30, and 90 days), analyze an aliquot by LC-MS/MS.
-
Monitor the mass chromatograms for the appearance of the unlabeled Spironolactone signal (M+0) in the this compound (M+3) sample.
-
Quantify the percentage of Spironolactone relative to the total this compound peak area.
Protocol 2: In-Matrix Stability (Stress Conditions)
Objective: To evaluate the potential for isotopic exchange when this compound is in a biological matrix under various pH and temperature conditions.
Procedure:
-
Spike a known concentration of this compound into a blank biological matrix (e.g., human plasma).
-
Aliquot the spiked matrix and subject them to different stress conditions:
-
pH: Adjust the pH of separate aliquots to acidic (e.g., pH 4), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions.
-
Temperature: Incubate aliquots at room temperature (25°C) and elevated temperature (e.g., 40°C).
-
-
Analyze the samples at various time points (e.g., 0, 6, 24, and 48 hours).
-
As in Protocol 1, monitor for the presence of unlabeled Spironolactone.
Protocol 3: Freeze-Thaw and Autosampler Stability
Objective: To assess the stability of this compound under conditions simulating sample storage and analysis cycles.
Procedure:
-
Spike blank plasma with this compound.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
After the final thaw, process the samples and place them in an autosampler for an extended period (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C or 10°C).
-
Inject and analyze the samples at the beginning and end of the autosampler sequence to check for degradation or isotopic exchange.
Data Presentation
The results of these stability studies should be summarized in clear, tabular formats for easy comparison.
Table 2: Isotopic Exchange of this compound in Stock Solution
| Storage Condition | Time Point | This compound Peak Area (M+3) | Spironolactone Peak Area (M+0) | % Isotopic Exchange |
| -20°C | Day 0 | |||
| Day 90 | ||||
| 4°C | Day 0 | |||
| Day 90 |
Table 3: In-Matrix Isotopic Stability of this compound under Stress Conditions
| Condition | Time Point (hours) | This compound Peak Area (M+3) | Spironolactone Peak Area (M+0) | % Isotopic Exchange |
| pH 4, 25°C | 0 | |||
| 48 | ||||
| pH 9, 40°C | 0 | |||
| 48 |
Mandatory Visualizations
References
Safety Operating Guide
Safe Disposal of Spironolactone-D3: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Spironolactone-D3, a deuterated analog of Spironolactone, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound, like its parent compound, is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, it must be managed as hazardous waste according to institutional, local, state, and federal regulations.
Hazard Communication
A summary of the key hazards associated with this compound is presented below.
| Hazard Statement | GHS Classification |
| Suspected of causing cancer | Carcinogenicity, Category 2 |
| Harmful if swallowed | Acute Toxicity, Oral, Cat 4 |
| Harmful in contact with skin | Acute Toxicity, Dermal, Cat 4 |
| Harmful if inhaled | Acute Toxicity, Inhal, Cat 4 |
| Causes skin irritation | Skin Irritation, Category 2 |
| Causes serious eye irritation | Eye Irritation, Category 2A |
Data sourced from this compound Safety Data Sheets.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A fully buttoned lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[2] |
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.
-
Collect Waste: All contaminated materials, including absorbent pads, PPE, and cleaning materials, must be collected in a designated hazardous waste container.
-
Label the Waste Container: Clearly label the container as "Hazardous Waste" with the chemical name "this compound" and the associated hazards.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
- Dedicate a specific, properly labeled, and sealed container for this compound waste.
- This includes unused or expired material, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
2. Waste Container Labeling:
- The container must be clearly labeled as "Hazardous Waste."
- The label must include:
- The full chemical name: "this compound"
- The concentration and quantity of the waste.
- The date the waste was first added to the container.
- Appropriate hazard warnings (e.g., "Carcinogen," "Toxic").
3. Storage of Waste:
- Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
- The storage area should be clearly marked as a hazardous waste accumulation area.
4. Arrangement for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Spironolactone-D3
Essential Safety and Handling Guide for Spironolactone-D3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a hazardous substance, suspected of causing cancer, and is harmful if swallowed, in contact with skin, or inhaled.[1] It also causes skin and serious eye irritation.[1]
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound to identify potential exposure routes and establish appropriate control measures. The primary hazards associated with this compound are:
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1]
-
Reproductive Toxicity: May damage fertility.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and critical barrier between the handler and the hazardous substance. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[2][3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of airborne particles, especially when handling the powder outside of a containment system.[3] |
| Shoe Covers | Two pairs of disposable, slip-resistant shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
| Hair Cover | Disposable bouffant cap or hair cover. | Contains hair and prevents it from becoming a source of contamination.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
Receiving and Unpacking
-
Designated Area: Unpack shipments in a designated area with controlled access, such as a receiving bay or a dedicated laboratory space.
-
PPE: Wear a lab coat, single pair of gloves, and eye protection during unpacking.
-
Inspection: Carefully inspect the package for any signs of damage or leakage. If damage is found, treat it as a spill and follow the emergency spill procedures.
-
Transport: Transport the sealed container of this compound on a cart with raised edges to the designated storage area.
Storage
-
Location: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Access: Limit access to the storage area to authorized personnel only.
-
Inventory: Maintain an accurate inventory of the amount of this compound in storage.
Preparation and Handling (in a Containment Device)
-
Containment: All handling of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize airborne exposure.
-
PPE: Before beginning work, don all required PPE as specified in the table above (double gloves, gown, eye protection, respirator, shoe covers, hair cover).
-
Work Surface: Prepare the work surface by covering it with a disposable, absorbent, plastic-backed pad.
-
Weighing: If weighing the powder, use a dedicated and calibrated analytical balance inside the containment device.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
Transporting within the Laboratory
-
Primary Container: The primary container (e.g., vial, tube) must be securely sealed.
-
Secondary Containment: Place the primary container in a labeled, sealed, and shatter-proof secondary container for transport between laboratory areas.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Segregate all this compound waste into a designated, clearly labeled hazardous waste container. This includes:
-
Empty and expired containers of this compound.
-
Contaminated PPE (gloves, gowns, shoe covers, etc.).
-
Disposable labware (pipette tips, tubes, etc.).
-
Spill cleanup materials.
-
-
Waste Container: Use a leak-proof, sealable container for all solid and liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Containment: For a small powder spill, gently cover it with a damp absorbent pad to avoid raising dust. For a liquid spill, absorb it with an inert material.
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
